Boc-Asn(Xan)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65420-40-8 | |
| Record name | Boc-L-Asparagine(Xanthyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Boc-Asn(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-N-γ-xanthyl-L-asparagine, commonly abbreviated as Boc-Asn(Xan)-OH, is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The strategic incorporation of two distinct protecting groups—the tert-butoxycarbonyl (Boc) group on the α-amino group and the xanthyl (Xan) group on the side-chain amide of asparagine—addresses key challenges encountered during peptide synthesis. This guide provides an in-depth overview of the chemical properties, experimental applications, and technical data associated with this compound.
The primary advantage of this compound lies in the properties conferred by the xanthyl protecting group. It significantly enhances the solubility of the asparagine derivative in the organic solvents typically used in synthesis protocols.[1][2] More critically, the Xan group provides robust protection for the side-chain amide, preventing an undesirable dehydration reaction that can lead to the formation of a β-cyanoalanine residue, particularly when using carbodiimide or uronium-based coupling reagents.[1][3]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 65420-40-8 | [1][3][4] |
| Molecular Formula | C₂₂H₂₄N₂O₆ | [1][5] |
| Molecular Weight | 412.44 g/mol | [3][6] |
| Appearance | White to slight yellow to beige powder | [3] |
| Melting Point | 177.5-181.5 °C (decomposes) | [7] |
| Optical Rotation | [α]²⁵/D +7.5 to +10.5° (c=1 in methanol) | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The Xan group enhances solubility in organic solvents. | [1][7] |
Spectroscopic and Analytical Data
The identity and purity of this compound are typically confirmed through various analytical techniques.
| Data Type | Value | Reference(s) |
| Purity (TLC) | ≥98% | [3] |
| Purity (HPLC) | ≥98.0% | [6] |
| IR Spectrum | Conforms to structure | [3] |
| SMILES | N(--INVALID-LINK--NC1c2c(cccc2)Oc3c1cccc3)C(=O)O)C(=O)OC(C)(C)C | [3][6] |
| InChI Key | YMGDQLXBNMRJMR-HNNXBMFYSA-N | [3][6] |
Core Applications in Peptide Synthesis
This compound is a standard building block for the incorporation of asparagine residues in Boc-based solid-phase peptide synthesis (SPPS).[3] The Boc group is acid-labile, serving as a temporary protecting group for the N-terminus, while the Xan group is a semi-permanent protecting group for the side chain.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Novabiochem® | 65420-40-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. This compound Novabiochem® | 65420-40-8 [sigmaaldrich.com]
- 7. This compound | Amino Acids 1 | CAS 65420-40-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
Boc-Asn(Xan)-OH structure and molecular weight.
An In-depth Technical Guide to Boc-Asn(Xan)-OH
For researchers, scientists, and professionals in drug development, the use of precisely engineered amino acid derivatives is fundamental to the successful synthesis of peptides. Among these, This compound stands out as a critical building block for incorporating asparagine residues while preventing common side reactions. This technical guide provides a detailed overview of its structure, properties, and application in solid-phase peptide synthesis (SPPS).
This compound, also known by its synonyms N-Boc-N'-xanthyl-L-asparagine or N-α-t.-Boc-N-β-xanthyl-L-asparagine, is a derivative of the amino acid L-asparagine.[1][2] It is strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the xanthyl (Xan) group on the side-chain amide. This dual protection makes it an invaluable reagent in Boc-chemistry-based peptide synthesis.[2][3]
Chemical Structure and Properties
The core structure of this compound consists of an L-asparagine backbone. The α-amino group is protected by a Boc group, which is acid-labile and prevents unwanted polymerization during the coupling reaction. The side-chain amide nitrogen is protected by a bulky xanthyl group. This is crucial as it shields the amide from dehydration during the carboxyl group activation step, a common and problematic side reaction that can lead to the formation of a β-cyanoalanine residue.[3] Furthermore, the xanthyl group enhances the solubility of the amino acid derivative in the organic solvents typically used in peptide synthesis.[3][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 412.44 g/mol | [1][2] |
| Molecular Formula | C₂₂H₂₄N₂O₆ | [2][5] |
| CAS Number | 65420-40-8 | [1][2][5] |
| Appearance | White to light yellow powder | [2] |
| Purity (TLC) | ≥98% | [2] |
Chemical Identifiers:
-
SMILES: N(--INVALID-LINK--NC1c2c(cccc2)Oc3c1cccc3)C(=O)O)C(=O)OC(C)(C)C[2]
-
InChI Key: YMGDQLXBNMRJMR-HNNXBMFYSA-N[2]
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a standard building block for introducing asparagine residues during Boc solid-phase peptide synthesis.[2] The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-defined cycle of deprotection and coupling.
The logical workflow for a single coupling cycle using this compound is illustrated below. This process begins with a resin-bound peptide chain that has a free N-terminus, ready for the next amino acid to be added.
Caption: Workflow for one coupling cycle in Boc-SPPS using this compound.
Experimental Protocols
While a specific protocol for the commercial synthesis of this compound is proprietary, its application in peptide synthesis is well-documented. The following is a generalized protocol for its use in a manual Boc-SPPS workflow.
General Protocol for Coupling this compound in SPPS
-
Resin Preparation: Start with the peptide-resin which has had the N-terminal Boc group removed from the previous amino acid, typically by treatment with Trifluoroacetic Acid (TFA), followed by neutralization.
-
Activation of this compound:
-
Dissolve 2-4 equivalents of this compound in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add an equivalent amount of a coupling agent. While carbodiimides like Dicyclohexylcarbodiimide (DCC) can be used, the xanthyl protecting group is specifically designed to prevent the dehydration side-reaction that these reagents can cause with unprotected asparagine.[3] The use of uronium-based coupling reagents is also compatible.[2]
-
-
Coupling to Resin:
-
Add the activated this compound solution to the vessel containing the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., the Kaiser test).
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The resulting resin, now bearing the newly added Boc-Asn(Xan)-protected residue, is ready for the next cycle, starting with the N-terminal Boc deprotection step.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all protecting groups (including the Boc and Xan groups) must be removed. Both the Boc and xanthyl groups are acid-labile.[4] A common method for the final cleavage is treatment with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA), often in the presence of scavenger cations to prevent side reactions.[2][3] The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.
Signaling Pathways
This compound is a synthetic amino acid derivative used as an intermediate in chemical synthesis.[] It is not a biologically active molecule and does not participate directly in cellular signaling pathways. Its role is confined to the laboratory synthesis of peptides, which themselves may be designed to interact with biological pathways for research or therapeutic purposes.
References
Synthesis and Purification of Boc-Asn(Xan)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The introduction of the xanthyl (Xan) protecting group on the side chain amide of asparagine offers significant advantages, primarily in preventing dehydration to a nitrile byproduct during activation and enhancing the solubility of the amino acid derivative.[1] This guide details the synthetic pathway, purification protocols, and relevant characterization data to assist researchers in the successful preparation and application of this important reagent.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.
| Property | L-Asparagine | Di-tert-butyl dicarbonate (Boc Anhydride) | Xanthydrol | This compound |
| Molecular Formula | C₄H₈N₂O₃ | C₁₀H₁₈O₅ | C₁₃H₁₀O₂ | C₂₂H₂₄N₂O₆ |
| Molecular Weight | 132.12 g/mol | 218.25 g/mol | 198.22 g/mol | 412.44 g/mol |
| Appearance | White crystalline powder | Colorless to white crystalline solid or liquid | White to pale yellow crystalline powder | White to off-white powder |
| Melting Point | 234-235 °C (decomposes) | 22-24 °C | 121-124 °C | 178-182 °C |
| Solubility | Soluble in water, insoluble in ethanol | Soluble in most organic solvents | Soluble in alcohols, ether, and chloroform | Soluble in DMF, DCM, and other organic solvents |
| CAS Number | 70-47-3 | 24424-99-5 | 90-46-0 | 65420-40-8 |
Synthesis Workflow
The synthesis of this compound is a two-step process, beginning with the protection of the α-amino group of L-asparagine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the xanthyl (Xan) group onto the side-chain amide.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of Boc-Asn-OH
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
L-Asparagine
-
Di-tert-butyl dicarbonate (Boc Anhydride)
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-asparagine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution of L-asparagine over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield Boc-Asn-OH as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol is based on the acid-catalyzed reaction of N-protected asparagine with xanthydrol, a method commonly employed for the synthesis of side-chain protected asparagine derivatives.[2]
Materials:
-
Boc-Asn-OH
-
Xanthydrol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend Boc-Asn-OH (1 equivalent) in glacial acetic acid.
-
Add xanthydrol (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature. The suspension should gradually become a clear solution and then a precipitate may form.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with diethyl ether to remove excess acetic acid and unreacted xanthydrol.
-
Dry the product under vacuum to yield crude this compound.
Expected Yield: 70-85%
Purification Protocol
The crude this compound can be purified by either recrystallization or column chromatography.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
Recrystallization
Solvent System: A mixture of an alcohol (e.g., methanol or ethanol) and water, or a mixture of dichloromethane and a non-polar solvent like hexane or heptane.
Procedure:
-
Dissolve the crude product in a minimum amount of the hot alcohol or dichloromethane.
-
Slowly add the anti-solvent (water or hexane/heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Silica Gel Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Characterization Data
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
| Analysis Technique | Expected Results |
| Thin-Layer Chromatography (TLC) | A single spot with an Rf value distinct from the starting materials. A typical mobile phase is a mixture of chloroform, methanol, and acetic acid (e.g., 90:8:2). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). A reverse-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is a common method. |
| Nuclear Magnetic Resonance (¹H NMR) | The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the xanthyl group (aromatic protons between 7.0-7.5 ppm and a methine proton around 6.0-6.5 ppm), and the asparagine backbone protons. The integration of these peaks should correspond to the expected number of protons. |
| Mass Spectrometry (MS) | The calculated molecular weight for C₂₂H₂₄N₂O₆ is 412.44 g/mol . The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 413.4 or other appropriate adducts. |
| Optical Rotation | The specific rotation should be measured and compared to literature values to confirm the enantiomeric purity of the L-asparagine derivative. A reported value is [α]²⁵/D +7.5 to +10.5° (c=1 in methanol).[3] |
Conclusion
The synthesis and purification of this compound are crucial for its successful application in peptide synthesis. The protocols outlined in this guide provide a robust framework for the preparation of this valuable reagent. The use of the xanthyl protecting group effectively mitigates common side reactions associated with asparagine incorporation, leading to higher purity and yield of the target peptides. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, will ensure the high quality of this compound for demanding research and development applications.
References
A Technical Guide to Boc-Asn(Xan)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-β-xanthyl-L-asparagine (Boc-Asn(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, and its crucial role in preventing common side reactions during peptide elongation. Experimental protocols for its use in Boc-based SPPS are also provided, along with graphical representations of the synthesis workflow.
Compound Overview
This compound is a derivative of the amino acid asparagine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain amide is protected by a xanthyl (Xan) group. This dual protection strategy is essential for its successful incorporation into a growing peptide chain during Boc-SPPS.
The primary function of the Xan group is to shield the side-chain amide of asparagine, thereby preventing undesirable side reactions such as dehydration to a nitrile derivative, particularly when using carbodiimide coupling reagents.[1][2] Furthermore, the bulky xanthyl group can improve the solubility of the asparagine derivative in organic solvents commonly used in peptide synthesis.[2][3]
Technical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 65420-40-8 | [1][2][4] |
| Molecular Formula | C₂₂H₂₄N₂O₆ | [4] |
| Molecular Weight | 412.44 g/mol | [4] |
| Appearance | White to slightly yellow or beige powder | [4] |
| Purity | ≥98% (TLC), ≥98.0% (HPLC) | [4] |
| Optical Rotation | +7.5 to +10.5 ° (c=1 in methanol) | [4] |
| Storage Temperature | 2-30°C | [4] |
Supplier Information
This compound is commercially available from several reputable suppliers of fine chemicals and reagents for peptide synthesis. A non-exhaustive list of suppliers is provided below.
| Supplier | Product Line |
| MilliporeSigma (formerly Sigma-Aldrich) | Novabiochem® |
| MedchemExpress | - |
| Aapptec | - |
Experimental Protocols
The following section outlines a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.
General Boc-SPPS Cycle
The synthesis involves a cyclical process of deprotection, neutralization, and coupling.
4.1.1. N-α-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc group.[4]
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.
4.1.2. Neutralization
The N-terminal amine is protonated after TFA treatment and must be neutralized to the free amine for the subsequent coupling reaction.
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM to remove excess base and salts.
4.1.3. Coupling of this compound
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming this compound.
-
Dissolve this compound (2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) in a solvent such as N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
After completion, filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Final Deprotection
Upon completion of the peptide assembly, the peptide is cleaved from the resin support, and the side-chain protecting groups, including the xanthyl group from asparagine, are removed.
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. A scavenger, such as anisole, is typically added to prevent side reactions.
-
Evaporate the HF under vacuum.
-
The crude peptide is then precipitated and washed with cold diethyl ether.
-
The precipitated peptide is dissolved in an appropriate aqueous buffer for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
The following diagrams illustrate the key chemical structures and workflows described in this guide.
References
An In-depth Technical Guide to the Mechanism of Action of the Xanthyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among these, the xanthyl (Xan) group holds a significant role, particularly in the protection of the side-chain amide functionalities of asparagine (Asn) and glutamine (Gln). This technical guide provides a comprehensive overview of the mechanism of action of the xanthyl protecting group, its application, and protocols for its use in solid-phase peptide synthesis (SPPS).
Core Principles of Xanthyl Protection
The primary function of the xanthyl protecting group is to shield the side-chain amide of asparagine and glutamine residues during peptide synthesis. This protection is crucial for preventing undesirable side reactions that can compromise the purity and yield of the final peptide.
Key Advantages of Xanthyl Protection:
-
Prevention of Dehydration: The amide side chains of Asn and Gln are susceptible to dehydration to form β-cyanoalanine, especially during the activation step with carbodiimide reagents. The bulky xanthyl group sterically hinders this side reaction.
-
Minimization of Aspartimide Formation: In Fmoc-based SPPS, the repeated exposure to basic conditions for Fmoc group removal can lead to the cyclization of aspartimide intermediates, particularly in sequences containing -Asn-Gly- or -Asn-Ser-. The Xan group reduces the likelihood of this intramolecular cyclization.[1]
-
Improved Solubility: Fmoc-Asn-OH and Fmoc-Gln-OH are known for their poor solubility in common SPPS solvents like dimethylformamide (DMF). The introduction of the lipophilic xanthyl group significantly enhances the solubility of these amino acid derivatives, leading to more efficient and reliable coupling reactions.[1]
Mechanism of Action
The introduction and removal of the xanthyl protecting group are based on acid-catalyzed reactions.
Protection (Xanthylation):
The xanthyl group is introduced by reacting the Nα-protected amino acid (e.g., Fmoc-Asn-OH) with xanthydrol in an acidic environment. The reaction proceeds via the formation of a stabilized xanthyl carbocation, which then undergoes electrophilic substitution with the amide nitrogen of the asparagine or glutamine side chain.
Deprotection (Dexanthylation):
The xanthyl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether oxygen of the xanthyl group, followed by the departure of the stabilized xanthyl carbocation, which is then scavenged.
Data Presentation
Table 1: Comparison of Common Side-Chain Protecting Groups for Asparagine
| Protecting Group | Abbreviation | Key Advantages | Common Deprotection Conditions |
| Xanthyl | Xan | Prevents dehydration and aspartimide formation; improves solubility. | Highly acid-labile; typically 50-95% TFA. |
| Trityl | Trt | Prevents dehydration; good solubility. | Acid-labile; typically removed with TFA. |
| 2,4,6-Trimethoxybenzyl | Tmob | Acid-labile. | Cleaved with TFA, but can be more difficult to scavenge. |
| 4,4'-Dimethoxybenzhydryl | Mbh | Acid-labile. | Requires longer deprotection times with TFA. |
Table 2: Typical Deprotection Conditions for Xanthyl Group
| Reagent Composition | Time | Temperature | Application Notes |
| 50% TFA in Dichloromethane (DCM) | 30 min | Room Temp. | Effective for simultaneous removal of Boc and Xan groups. |
| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | 1.5 - 2 hours | Room Temp. | Standard cleavage cocktail for final deprotection in Fmoc-SPPS. |
| Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | 1.5 - 2 hours | Room Temp. | Used for peptides with sensitive residues that require specific scavengers. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asn(Xan)-OH
Materials:
-
Fmoc-Asn-OH
-
Xanthydrol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Asn-OH and a molar excess of xanthydrol in glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to ice-cold water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/diethyl ether) to obtain pure Fmoc-Asn(Xan)-OH.
Protocol 2: Deprotection of the Xanthyl Group during Final Cleavage
Materials:
-
Peptide-resin containing Asn(Xan)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. The resin may turn a deep yellow color due to the formation of the trityl carbocation chromophore if Trt groups are also present.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the purified peptide under vacuum.
Visualizations
Signaling Pathways and Workflows
Caption: Acid-catalyzed protection of the asparagine side chain.
Caption: Acid-mediated deprotection of the xanthyl group.
Caption: A simplified workflow for SPPS using Fmoc-Asn(Xan)-OH.
References
The Strategic Use of Boc-Asn(Xan)-OH in Peptide Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex peptides. Among these, Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) has emerged as a critical reagent for introducing asparagine residues in Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive review of the application of this compound, detailing its advantages, experimental protocols, and the logical framework of its use in SPPS.
Core Principles and Advantages
The primary challenge in incorporating asparagine into a peptide sequence is the propensity of its side-chain amide to undergo dehydration to a nitrile (β-cyanoalanine) during the activation step with carbodiimide reagents. This irreversible side reaction leads to impurities that are difficult to remove. The xanthyl (Xan) protecting group on the side-chain amide of this compound effectively prevents this dehydration.
Furthermore, the bulky xanthyl group enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, which can facilitate more efficient coupling reactions. Both the Nα-Boc and the Nγ-Xan protecting groups are acid-labile and can be removed simultaneously during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Comparative Analysis of Asparagine Protection Strategies
The selection of a protecting group for the asparagine side chain is a critical consideration in peptide synthesis. The following table provides a comparative overview of common strategies.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions |
| Xanthyl (Xan) | Prevents nitrile formation, improves solubility. | Can be bulky, potentially hindering coupling to sterically demanding residues. | Acid-labile (e.g., TFA). |
| Trityl (Trt) | Commonly used in Fmoc-SPPS, provides good protection. | Less common in Boc-SPPS. | Acid-labile (e.g., TFA). |
| None | Cost-effective for short peptides. | High risk of nitrile formation with carbodiimide activators, poor solubility. | Not applicable. |
Experimental Protocols
A key application demonstrating the utility of this compound is in the synthesis of locust adipokinetic hormone, a decapeptide with the sequence pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂. The following protocol is based on the principles of Boc-SPPS and highlights the steps for the incorporation of an asparagine residue using this compound.
General Boc-SPPS Cycle for Amino Acid Incorporation
This workflow outlines the fundamental steps for adding an amino acid residue during Boc-SPPS.
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Detailed Protocol for Incorporation of this compound
The following protocol details the specific steps for the incorporation of an asparagine residue using this compound within a manual Boc-SPPS protocol.
Materials:
-
Peptide synthesis vessel
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling reagent (e.g., HBTU, DCC/HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (e.g., 6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Proceed to the deprotection step for the coupling of the next amino acid.
Final Cleavage and Deprotection
Upon completion of the peptide chain synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Xan group, are removed.
Caption: Workflow for the final cleavage and deprotection in Boc-SPPS.
Conclusion
This compound is a valuable tool in the arsenal of the peptide chemist. Its ability to circumvent the common side reaction of nitrile formation from the asparagine side chain, coupled with its favorable solubility, makes it a superior choice for the incorporation of asparagine in many Boc-SPPS strategies. The protocols and workflows outlined in this guide provide a framework for the successful application of this important amino acid derivative in the synthesis of complex peptides for research and drug development. While no direct involvement in signaling pathways is attributed to this protected amino acid, its correct use is fundamental to synthesizing peptides that can accurately probe such biological processes.
The Strategic Role of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acids is paramount to achieving high yields and purity of the final peptide. Asparagine (Asn), with its amide-containing side chain, presents unique challenges that can lead to undesirable side reactions, thereby compromising the integrity of the synthetic peptide. This technical guide provides an in-depth exploration of the role and application of Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH), a key building block in Boc-chemistry SPPS designed to overcome these challenges.
The Challenge of Incorporating Asparagine in SPPS
The primary difficulties encountered during the incorporation of asparagine in SPPS are twofold: side-chain dehydration and poor solubility of the protected amino acid derivative.
-
Side-Chain Dehydration: During the activation of the carboxylic acid of asparagine for coupling, particularly with carbodiimide reagents, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This irreversible modification results in a "capped" peptide chain that is difficult to remove during purification.
-
Poor Solubility: Unprotected or inadequately protected asparagine derivatives often exhibit low solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2] This can lead to incomplete coupling reactions and lower overall yields.
This compound: A Solution to Asparagine-Related Side Reactions
To address these issues, the xanthyl (Xan) protecting group is employed for the side-chain amide of asparagine in the context of Boc-SPPS.[3] The resulting derivative, this compound, offers significant advantages.
Prevention of Side-Chain Dehydration
The bulky xanthyl group sterically and electronically shields the side-chain amide, preventing its dehydration to a nitrile during the activation step.[3] This ensures the fidelity of the asparagine residue incorporation.
Enhanced Solubility
The presence of the xanthyl group significantly improves the solubility of the Boc-protected asparagine derivative in common SPPS solvents.[3] This facilitates more efficient and complete coupling reactions.
Deprotection and Compatibility
The xanthyl group is labile to trifluoroacetic acid (TFA), the same reagent used for the removal of the Nα-Boc group in subsequent cycles of the synthesis.[3] While this means the side-chain protection is not permanent throughout the entire synthesis, it is present during the critical activation and coupling of the asparagine residue itself, which is when the risk of dehydration is highest. The removal of the Xan group in subsequent steps is generally not considered a significant problem.[3]
Quantitative Data Summary
| Parameter | Unprotected Boc-Asn-OH | This compound | Advantage of Xan Protection |
| Solubility in SPPS Solvents | Low to moderate | High | Improved solubility leads to more efficient and complete coupling reactions.[3] |
| Side-Chain Dehydration | Prone to nitrile formation, especially with carbodiimide activators.[1] | Dehydration is effectively prevented.[3] | Minimizes the formation of β-cyanoalanine, leading to higher purity of the target peptide. |
| Coupling Efficiency | Can be variable due to solubility issues. | Generally high and reliable. | Consistent and predictable incorporation of asparagine. |
Table 1: Qualitative Comparison of Unprotected and Xan-Protected Boc-Asparagine
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using a carbodiimide)
-
Washing solvents: Isopropanol (IPA)
Protocol for a Single Coupling Cycle of this compound
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection (if applicable):
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% DIEA in DCM (v/v) for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x).
-
-
Proceed to the next deprotection and coupling cycle.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of all side-chain protecting groups (including any remaining Xan groups) is typically performed using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Role of Xan Group in Preventing Dehydration
Caption: Prevention of side-chain dehydration.
Experimental Workflow for this compound Coupling
Caption: this compound coupling workflow.
Conclusion
This compound is an essential reagent for the successful incorporation of asparagine residues in Boc-chemistry solid-phase peptide synthesis. Its primary role is to prevent the deleterious side reaction of side-chain amide dehydration and to improve the solubility of the protected amino acid, leading to more efficient and reliable coupling steps. While detailed quantitative comparisons are sparse in readily accessible literature, the qualitative evidence and widespread use of this reagent underscore its importance in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The protocols and workflows provided in this guide offer a practical framework for the effective utilization of this compound in the laboratory.
References
Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Boc-Asn(Xan)-OH (N-α-tert-Butoxycarbonyl-N-γ-xanthyl-L-asparagine), a critical building block in solid-phase peptide synthesis (SPPS). Proper handling and storage of this reagent are paramount to ensure its integrity and prevent the formation of impurities that can compromise the synthesis of high-quality peptides.
Introduction to this compound
This compound is a derivative of the amino acid asparagine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide is protected by a xanthyl (Xan) group. The Xan group offers significant advantages in Boc-SPPS, primarily by enhancing the solubility of the asparagine derivative and preventing dehydration of the side-chain amide to a nitrile during the activation step, a common side reaction with carbodiimide reagents.[1] Both the Boc and Xan protecting groups are labile under acidic conditions, allowing for their simultaneous removal during the standard cleavage steps of Boc-SPPS.
Optimal Storage Conditions and Stability
The stability of this compound is influenced by temperature, humidity, and light. As a solid powder, the compound is relatively stable when stored correctly.
Recommended Storage Conditions
For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. The following table summarizes the recommended storage temperatures and observed stability.
| Storage Format | Temperature | Duration | Stability |
| Solid Powder | -20°C | 3 years | High |
| Solid Powder | 4°C | 2 years | High |
| In Solvent | -80°C | 6 months | Moderate |
| In Solvent | -20°C | 1 month | Low to Moderate |
Data compiled from supplier recommendations.[2]
Most suppliers recommend a general storage temperature range of 2-30°C for the solid powder for shorter-term use.[3] However, for extended periods, colder and controlled environments are preferable to minimize degradation. It is crucial to store the compound in a tightly sealed container to protect it from moisture.
The following diagram illustrates the key factors that can influence the stability of this compound.
Potential Degradation Pathways
While detailed degradation pathways for this compound are not extensively reported in the public domain, based on its chemical structure, several potential degradation routes can be hypothesized:
-
Hydrolysis of the Boc group: Exposure to acidic conditions or prolonged exposure to moisture can lead to the cleavage of the Boc protecting group, yielding Asn(Xan)-OH.
-
Degradation of the Xan group: The xanthyl group, while more stable than other protecting groups, can be susceptible to degradation under harsh acidic conditions or oxidative environments.
-
Hydrolysis of the side-chain amide: Although the Xan group protects against this, extreme pH conditions could potentially lead to the hydrolysis of the side-chain amide, forming Boc-Asp(OH)-OH.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would typically involve a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for such a study.
Objective: To assess the stability of this compound under various environmental conditions and identify potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Instrumentation:
-
HPLC system with a UV detector
-
LC-MS system for peak identification
-
Environmental chambers for controlled temperature and humidity
Methodology:
-
Analytical Method Development and Validation:
-
Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A typical column would be a C18 column.
-
The mobile phase could consist of a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation Study:
-
Subject samples of this compound to forced degradation conditions to generate potential degradation products and demonstrate the stability-indicating nature of the HPLC method.
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light (ICH Q1B guidelines) for a specified duration.
-
-
Analyze the stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
-
-
Long-Term Stability Study:
-
Store aliquots of this compound under the recommended storage conditions (-20°C, 4°C, and room temperature) in tightly sealed, opaque containers.
-
At specified time points (e.g., 0, 3, 6, 12, 24, and 36 months), withdraw a sample and analyze it by the validated HPLC method.
-
Determine the purity of this compound and quantify any degradation products.
-
The following diagram illustrates a typical workflow for a stability assessment study.
Conclusion
The stability of this compound is crucial for the successful synthesis of peptides. Adherence to recommended storage conditions, particularly low temperature and protection from moisture and light, will ensure the long-term integrity of this reagent. While detailed public data on its degradation is limited, a systematic approach to stability testing, as outlined in this guide, can provide researchers and drug development professionals with the necessary confidence in its quality and performance.
References
Solubility characteristics of Boc-Asn(Xan)-OH in common solvents.
Technical Guide: Solubility Characteristics of Boc-Asn(Xan)-OH
Executive Summary
Introduction and Qualitative Solubility
This compound is a white to off-white powder with a molecular weight of 412.44 g/mol .[2][3][4] The bulky, hydrophobic xanthyl group significantly influences its solubility profile compared to the unprotected Boc-Asn-OH.
General qualitative solubility information indicates that this compound is:
-
Clearly soluble in N,N-Dimethylformamide (DMF). A technical data sheet specifies that 1 mmole (412.44 mg) is clearly soluble in 2 ml of DMF.[2]
-
Soluble in other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
-
Expected to have lower solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents and water, a common characteristic for protected amino acids.[5]
The enhanced solubility in solvents like DMF is a key advantage of the xanthyl protection, as it facilitates more efficient coupling reactions during peptide synthesis.[1][6]
Quantitative Solubility Data
As of this guide's publication, comprehensive quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound across a range of common solvents is not widely published. The following table is provided as a template for researchers to record their own findings, promoting the standardization of data collection.
Table 1: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations (e.g., clear, cloudy, heating required) |
| DMF | 25 | |||
| DMSO | 25 | |||
| NMP | 25 | |||
| DCM | 25 | |||
| THF | 25 | |||
| Acetonitrile | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Water | 25 | |||
| User Defined |
Molecular Weight of this compound: 412.44 g/mol
Experimental Protocol: Determining Equilibrium Solubility
This section details a standardized gravimetric method for determining the equilibrium solubility of this compound. This method is reliable and can be performed with standard laboratory equipment.
4.1 Materials and Equipment
-
This compound (powder form)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding vials
-
Pipettes and tips
-
Pre-weighed drying vessels (e.g., aluminum pans)
-
Vacuum oven or desiccator
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of labeled vials. The goal is to have undissolved solid remaining at equilibrium. A starting point of ~50-100 mg in 1 mL of solvent is recommended.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for a minimum of 24 hours to ensure the solution is saturated. Longer times (48-72 hours) may be necessary to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. This step is crucial to separate the saturated supernatant from the excess solid.
-
Sample Collection: Carefully pipette a precise volume (e.g., 0.5 mL) of the clear supernatant from each vial, taking care not to disturb the solid pellet. Transfer this aliquot to a pre-weighed drying vessel. Record the exact weight of the empty vessel.
-
Solvent Evaporation: Place the drying vessels in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Data Calculation:
-
Weigh the drying vessel containing the dried solute.
-
Subtract the initial weight of the empty vessel to determine the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant aliquot taken.
-
Workflow and Visualization
A clear, logical workflow is essential for reproducible solubility determination. The following diagram, generated using Graphviz, illustrates the key steps of the experimental protocol described above.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
While this compound is known to be readily soluble in DMF and other polar aprotic solvents, a lack of standardized quantitative data necessitates a rigorous in-house determination for specific process conditions. The protocol and data collection template provided in this guide offer a framework for researchers to generate reliable and comparable solubility data. This information is invaluable for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation issues during peptide synthesis, ultimately leading to higher yields and purer final products.
References
- 1. peptide.com [peptide.com]
- 2. This compound Novabiochem® | 65420-40-8 [sigmaaldrich.com]
- 3. This compound Novabiochem 65420-40-8 [sigmaaldrich.com]
- 4. N-Boc-N'-xanthyl-L-asparagine CAS#: 65420-40-8 [amp.chemicalbook.com]
- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Deep Dive into Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc and Fmoc Chemistries
For researchers, scientists, and drug development professionals, the strategic selection of a chemical methodology is paramount to the successful synthesis of peptides. Two strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This in-depth technical guide provides a comprehensive analysis of these two core chemical strategies, detailing their fundamental principles, operational parameters, and comparative performance to inform the rational design of peptide synthesis campaigns.
Core Principles: Orthogonality and Lability
The success of stepwise peptide synthesis hinges on the concept of "orthogonality," which refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1] In SPPS, this allows for the selective deprotection of the α-amino group of the growing peptide chain for the addition of the next amino acid, while the side-chain protecting groups and the linker to the solid support remain intact.[2]
The primary distinction between the Boc and Fmoc strategies lies in the lability of the temporary α-amino protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4] This fundamental difference dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
Comparative Overview of Boc and Fmoc Strategies
The choice between Boc and Fmoc chemistry is influenced by the target peptide's sequence, length, and the presence of sensitive residues. The following table summarizes the key features of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| α-Amino Deprotection | Acid-labile (e.g., 50% TFA in DCM)[5] | Base-labile (e.g., 20% piperidine in DMF)[6] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[5] | Acid-labile (e.g., tert-butyl, trityl)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[7] | Strong acid (e.g., TFA)[] |
| Orthogonality | Quasi-orthogonal[7] | Fully orthogonal[7][] |
| Typical Coupling Yield | >99% | >99%[] |
| Key Advantages | Robust for many sequences, less prone to aggregation in some cases. | Milder deprotection conditions, suitable for acid-sensitive peptides, automation-friendly.[][] |
| Key Disadvantages | Harsh final cleavage with hazardous reagents (HF), potential for side-chain modifications by cationic species.[5][9] | Base-lability can lead to side reactions like aspartimide formation and diketopiperazine formation.[10][11] |
Chemical Pathways and Mechanisms
The distinct chemical pathways of the Boc and Fmoc strategies are visualized below.
Experimental Protocols
Detailed methodologies for key steps in both Boc and Fmoc SPPS are provided below.
Standard Boc-SPPS Cycle
The following workflow outlines a typical cycle for adding one amino acid using the Boc strategy.
1. Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[9]
-
Drain the solution and treat again with 50% TFA in DCM for 20 minutes.[9]
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[9]
2. Neutralization:
-
Wash the peptide-resin with DCM.[12]
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[12]
-
Agitate for 5-10 minutes at room temperature.[12]
-
Filter the resin and wash thoroughly with DCM (3x).[12]
3. Coupling:
-
Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[12]
-
Add DIEA (4-8 equivalents) to activate the amino acid.[12]
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[12]
-
Monitor reaction completion with the Kaiser test.[12]
Standard Fmoc-SPPS Cycle
The following workflow illustrates a typical cycle for adding one amino acid using the Fmoc strategy.
1. Fmoc Deprotection:
-
Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).[1]
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[1]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[1]
-
Wash the resin extensively with DMF (5-7 times).[1]
2. Coupling:
-
Dissolve the Fmoc-protected amino acid (1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.5 equivalents), and O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.5 equivalents) in dry DMF.[13]
-
Add DIEA (2 equivalents) to the solution.[13]
-
Add the activated amino acid solution to the deprotected peptide-resin and react for a specified time (e.g., 5 minutes with microwave irradiation or longer at room temperature).[13]
-
Wash the resin with DMF, N-methyl-2-pyrrolidone (NMP), and DCM.[13]
Common Side Reactions and Mitigation Strategies
Both Boc and Fmoc chemistries are susceptible to side reactions that can impact the purity and yield of the final peptide.
Boc Strategy Side Reactions:
-
Alkylation of sensitive residues: The tert-butyl carbocations generated during Boc deprotection can alkylate nucleophilic side chains like tryptophan and methionine.[5] This is typically mitigated by the addition of scavengers like dithiothreitol (DTT) to the cleavage cocktail.[11]
-
Aspartimide formation: Can occur under acidic conditions, leading to a mixture of α- and β-coupled peptides.[11] Using the β-cyclohexyl ester of aspartic acid can reduce this side reaction.[11]
-
Pyroglutamate formation: N-terminal glutamic acid can cyclize under acidic conditions.[14]
-
Homoserine lactone formation: C-terminal methionine can cyclize during HF cleavage.[11] This can be prevented by removing tBu-based protecting groups before HF cleavage.[11]
Fmoc Strategy Side Reactions:
-
Aspartimide formation: A significant issue, particularly in sequences containing Asp-Gly or Asp-Ser, due to the basic conditions of Fmoc deprotection.[10] Adding HOBt to the piperidine deprotection solution can reduce this.[11]
-
Diketopiperazine formation: Occurs at the dipeptide stage, especially with proline as one of the first two residues, leading to chain termination.[11] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[11]
-
Racemization: Can occur during the activation of amino acids, particularly for histidine and cysteine. Careful selection of coupling reagents and conditions is crucial.[]
-
Piperidine adduct formation: The dibenzofulvene byproduct of Fmoc deprotection can sometimes react with the peptide chain.[15]
Conclusion
The choice between Boc and Fmoc chemical strategies is a critical decision in peptide synthesis. The Fmoc strategy has become the more prevalent choice for many applications due to its milder deprotection conditions and the orthogonality it offers with acid-labile side-chain protecting groups.[][] This makes it particularly suitable for the synthesis of complex and sensitive peptides. However, the Boc strategy remains a robust and valuable tool, especially for sequences prone to aggregation where its different solvent systems can be advantageous. A thorough understanding of the chemistry, potential side reactions, and optimization strategies for both methodologies is essential for researchers and drug development professionals to achieve the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of Nα-Boc-L-asparagine(Xanthyl-OH) (Boc-Asn(Xan)-OH) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The use of the xanthyl (Xan) protecting group on the side chain of asparagine is a critical strategy to mitigate common side reactions and improve the efficiency of peptide synthesis.
Introduction
Asparagine residues in a peptide sequence present a significant challenge during SPPS. The primary issue is the dehydration of the side-chain amide to a nitrile (β-cyanoalanine) during the activation of the carboxylic acid, a reaction particularly prevalent with carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). This irreversible side reaction leads to impurities that are difficult to remove and can alter the biological activity of the final peptide.
To overcome this, this compound is widely employed. The xanthyl group on the side-chain amide offers two key advantages:
-
Prevention of Dehydration: The bulky xanthyl group sterically hinders the side-chain amide, preventing its dehydration to a nitrile during the activation step.
-
Improved Solubility: The xanthyl group enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (DCM), leading to more efficient coupling reactions.[1][2]
The xanthyl protecting group is labile to trifluoroacetic acid (TFA), the reagent used for the removal of the Nα-Boc group in each cycle of the synthesis.[1] While this means the side-chain protection is temporary, it is most crucial during the activation and coupling steps to prevent side reactions.[1]
Data Presentation
The use of a side-chain protecting group on asparagine, such as xanthyl, has been shown to completely prevent the formation of nitrile side products during coupling. The following table summarizes the quantitative data on the coupling of Boc-Asn-OH to a glycine-functionalized resin using DCC, highlighting the prevalence of side reactions in the absence of side-chain protection.
| Coupling Condition | Desired Product (Asn-Gly) Yield | β-cyano-Ala-Gly Formation | Asp-Gly Formation (from hydrolysis of β-cyano-Ala-Gly) |
| Boc-Asn-OH + DCC | 98-99% | Very low levels detected | Not reported |
| Boc-Asn(4,4'-dimethoxybenzhydryl)-OH + DCC | 100% | Completely avoided | Not applicable |
Data adapted from a study on asparagine side reactions. The 4,4'-dimethoxybenzhydryl group is another effective side-chain protecting group that, like the xanthyl group, prevents nitrile formation.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a standard Boc-SPPS cycle for the incorporation of this compound.
Materials and Reagents
-
This compound
-
Appropriate Boc-SPPS resin (e.g., Merrifield, PAM, MBHA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Protocol for a Single Boc-SPPS Cycle
This protocol outlines the steps for adding one amino acid to the growing peptide chain on the solid support.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin) to swell it.
2. Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and agitate for 2-5 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL/g of resin).
3. Neutralization:
-
Wash the resin with IPA (2 x 10 mL/g of resin).
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Add a solution of 10% DIEA in DCM (10 mL/g of resin) and agitate for 5-10 minutes. Repeat this step once.
-
Wash the resin with DCM (3 x 10 mL/g of resin).
4. Coupling of this compound:
Recommended Method: HBTU/DIEA Activation
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, continue coupling for another hour or perform a double coupling.
Alternative Method: DIC/HOBt Activation
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (2-4 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
5. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
The peptide-resin is now ready for the next deprotection cycle.
6. Final Cleavage from Resin (HF Cleavage):
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v).
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Visualizations
The following diagrams illustrate the key processes involved in the incorporation of this compound in Boc-SPPS.
References
Application Notes and Protocols: Utilizing Boc-Asn(Xan)-OH to Mitigate Asparagine Side Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagine (Asn) residues present a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of their side-chain amide to undergo undesirable side reactions. In Boc (tert-butyloxycarbonyl) chemistry, the most prevalent side reaction is the dehydration of the amide to form a β-cyanoalanine residue, particularly during the activation step with carbodiimide reagents. This modification leads to a heterogeneous final product, complicating purification and potentially altering the biological activity of the synthetic peptide. The use of a side-chain protecting group is a key strategy to prevent this. This document provides detailed application notes and protocols for the use of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) to effectively prevent these side reactions, ensuring the synthesis of high-purity peptides.
Introduction to Asparagine Side Reactions
During peptide synthesis, the side chain of asparagine can undergo several unwanted transformations. In the context of Boc-SPPS, the primary concern is the dehydration of the side-chain amide group when activated for coupling, leading to the formation of a nitrile. This irreversible modification results in a peptide analog with altered chemical properties.
Another common side reaction, more prevalent in Fmoc-SPPS due to the use of basic conditions for Fmoc group removal, is the formation of an aspartimide intermediate. This five-membered ring can subsequently open to yield a mixture of α- and β-aspartyl peptides, introducing further heterogeneity. While less common under the acidic conditions of Boc-SPPS, it remains a potential issue.
The xanthyl (Xan) protecting group on the side-chain amide of asparagine effectively prevents the dehydration reaction.[1] Furthermore, the bulky xanthyl group enhances the solubility of the asparagine derivative in organic solvents commonly used in peptide synthesis.[1]
Chemical Properties and Mechanism of Protection
This compound is an asparagine derivative where the α-amino group is protected by a Boc group and the side-chain amide nitrogen is protected by a xanthyl group.
Molecular Structure:
-
Chemical Formula: C₂₂H₂₄N₂O₆
-
Molecular Weight: 412.44 g/mol
-
Appearance: White to off-white powder
The mechanism of protection relies on the steric hindrance and electronic effects of the xanthyl group. By blocking the amide nitrogen, it prevents the elimination of water during the activation of the carboxyl group, thus inhibiting the formation of β-cyanoalanine.
The Xan group is labile to trifluoroacetic acid (TFA), the reagent used for the removal of the Nα-Boc group.[1] Consequently, the side-chain protection is removed at each step following the incorporation of asparagine. However, this is generally not problematic as the protection is most critical during the activation and coupling of the this compound residue itself.[1] The final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) ensures the complete removal of any remaining xanthyl groups.[2]
Quantitative Data on Side Reaction Prevention
| Parameter | Boc-Asn-OH | This compound |
| Primary Side Reaction (Boc-SPPS) | Dehydration to β-cyanoalanine | Minimized |
| Solubility in DMF | Low | Clearly soluble (1 mmol in 2 ml)[2] |
| Coupling Efficiency | Potentially reduced due to low solubility and side reactions | Improved |
| Purity of Crude Peptide | Lower, with nitrile impurities | Higher |
Table 1: Comparison of properties and outcomes when using unprotected and Xan-protected Boc-Asparagine.
Experimental Protocols
General Workflow for Boc-SPPS using this compound
The following diagram illustrates the general workflow for incorporating an Asn residue using this compound in a standard Boc-SPPS protocol.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Protocol for Coupling this compound
This protocol is for a manual solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin (0.1 mmol) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DCC or DIC (0.3 mmol, 3 eq.) to the solution and allow to pre-activate for 10-15 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate if DCC is used.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, continue coupling or recouple.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Next Cycle: The resin is now ready for the deprotection step of the next amino acid coupling cycle.
Cleavage of the Peptide from the Resin (HF Cleavage)
Warning: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Teflon HF cleavage apparatus
Procedure:
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., 1 mL of p-cresol per gram of resin).
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill the required amount of HF (e.g., 10 mL per gram of resin) into the reaction vessel.
-
-
Cleavage Reaction:
-
Remove the dry ice bath and allow the reaction mixture to warm to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Precipitate the peptide by adding a larger volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Analysis of the Crude Peptide
The purity of the crude peptide should be assessed by analytical techniques such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This will allow for the separation and quantification of the target peptide from deletion sequences and byproducts. The absence of a peak corresponding to the β-cyanoalanine-containing peptide is a key indicator of the success of the protection strategy.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, ensuring no mass loss corresponding to dehydration has occurred.
Signaling Pathways and Logical Relationships
Asparagine Side Reactions in Boc-SPPS
The following diagram illustrates the competing reaction pathways for an unprotected asparagine residue during the coupling step in Boc-SPPS.
Caption: Competing pathways for unprotected asparagine during coupling.
Protective Action of the Xanthyl Group
This diagram shows how the xanthyl group on this compound prevents the dehydration side reaction.
Caption: Mechanism of side reaction prevention by the xanthyl group.
Conclusion
The use of this compound is a highly effective strategy for preventing the formation of β-cyanoalanine during the synthesis of asparagine-containing peptides using Boc-SPPS. The xanthyl protecting group provides robust protection of the side-chain amide during the critical activation and coupling steps, and its enhanced solubility promotes more efficient reactions. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can significantly improve the purity and yield of their synthetic peptides, streamlining the subsequent purification and characterization processes.
References
Application Notes and Protocols for the Deprotection of the Xanthyl (Xan) Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthyl (Xan) group is a valuable protecting group for the side chains of asparagine (Asn) and glutamine (Gln) in solid-phase peptide synthesis (SPPS). Its primary function is to prevent the dehydration of the amide side chain to a nitrile and to mitigate the formation of aspartimide, particularly during Fmoc-based synthesis. The Xan group is known for its acid lability, allowing for its removal during the final cleavage of the peptide from the resin. This document provides detailed application notes and protocols for the efficient deprotection of the xanthyl group, including a comparative analysis of common cleavage cocktails and the underlying chemical mechanism.
Data Presentation: Comparison of Xanthyl Deprotection Methods
The selection of the appropriate cleavage cocktail for xanthyl group deprotection is critical and depends on the overall peptide sequence, particularly the presence of other sensitive amino acid residues. Below is a summary of commonly used deprotection cocktails and their characteristics. While extensive quantitative data directly comparing these cocktails for xanthyl deprotection specifically is limited in publicly available literature, the following table provides a qualitative and semi-quantitative comparison based on established knowledge in peptide chemistry.
| Deprotection Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A common and effective "workhorse" cocktail for peptides without highly sensitive residues. Triisopropylsilane (TIS) acts as a scavenger for carbocations. | Less effective at scavenging for peptides containing multiple sensitive residues like Trp, Met, or Cys. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust and widely used cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species.[1] | Malodorous due to the presence of thioanisole and ethanedithiol (EDT). Can lead to modification of tryptophan residues if deprotection is prolonged. |
| 50% TFA in DCM | 50:50 | 30 minutes (for on-resin deprotection) | Primarily used for the selective on-resin deprotection of the xanthyl group while other acid-labile groups remain protected. | Not suitable for final cleavage from most resins. May not be sufficient for complete deprotection in all cases. |
Note: The efficiency and outcomes of deprotection can be influenced by factors such as resin type, peptide sequence, and reaction temperature. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.
Experimental Protocols
Protocol 1: General Deprotection of Xan-Protected Peptides using TFA/TIS/H₂O
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 1 gram of resin, use 10-20 mL of the cleavage cocktail.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecules.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of Xan-Protected Peptides using Reagent K
This protocol is recommended for peptides containing sensitive residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys) in addition to Asn(Xan) or Gln(Xan).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[1] Use 10-20 mL of Reagent K per gram of resin.
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.
Visualizations
Experimental Workflow for Xanthyl Group Deprotection
Caption: General workflow for the deprotection of the xanthyl group and cleavage of the peptide from the solid support.
Proposed Mechanism of Acid-Catalyzed Xanthyl Deprotection
The deprotection of the xanthyl group from the side chain of asparagine or glutamine proceeds via an acid-catalyzed hydrolysis mechanism.
Caption: Proposed mechanism for the acid-catalyzed deprotection of the xanthyl group from an asparagine residue.
Conclusion
The successful removal of the xanthyl protecting group is a critical step in the synthesis of asparagine and glutamine-containing peptides. The choice of the deprotection cocktail should be carefully considered based on the specific peptide sequence to maximize yield and purity while minimizing side reactions. The protocols provided herein offer robust starting points for the efficient deprotection of Xan-protected peptides. For novel or particularly complex peptides, optimization of cleavage conditions through small-scale trials is highly recommended.
References
Application Notes and Protocols: A Step-by-Step Guide for Coupling Boc-Asn(Xan)-OH to a Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the efficient coupling of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) to solid-phase synthesis resins. The protocols outlined are applicable for both Wang and Rink Amide resins, commonly utilized supports in Boc-strategy solid-phase peptide synthesis (SPPS).
Introduction
Asparagine is a challenging amino acid to incorporate during solid-phase peptide synthesis. The primary amide in its side chain can undergo dehydration to a nitrile byproduct when activated with carbodiimide reagents. To circumvent this side reaction, the use of a side-chain protecting group is essential. The xanthyl (Xan) group is a commonly employed protecting group for the side-chain amide of asparagine in Boc-SPPS.[1] The bulky Xan group effectively prevents this dehydration and also improves the solubility of the amino acid derivative.[1] The Xan protecting group is labile to trifluoroacetic acid (TFA) and is typically removed during the standard Boc-deprotection steps of SPPS.[1]
This guide offers detailed protocols for the coupling of this compound, a summary of expected quantitative outcomes, and a visual representation of the experimental workflow.
Data Presentation: Quantitative Analysis of Coupling Efficiency
The successful incorporation of the first amino acid onto the resin determines the maximum possible yield of the final peptide. The following table summarizes typical loading capacities achieved for common resins and a qualitative comparison of different coupling reagents for sterically hindered or problematic amino acids like this compound.
| Resin Type | Typical Loading Capacity (mmol/g) | Coupling Reagent/Method | Relative Efficiency | Recommended For |
| Wang Resin (Low Loading) | 0.25 - 0.40 | DIC/HOBt | Good | Long or difficult peptide sequences |
| Wang Resin (Standard) | 0.4 - 1.0 | MSNT/Melm | Excellent | Difficult couplings and minimizing racemization |
| Rink Amide Resin | 0.3 - 1.0 | HATU/DIPEA | Excellent | Rapid and efficient coupling |
| Rink Amide Resin | 0.3 - 1.0 | HBTU/DIPEA | Very Good | Standard and reliable coupling |
| Rink Amide Resin | 0.3 - 1.0 | DIC/HOBt | Good | Cost-effective standard coupling |
Experimental Protocols
The following protocols provide step-by-step instructions for coupling this compound to either a hydroxyl-functionalized resin (e.g., Wang resin) or an amino-functionalized resin (e.g., Rink Amide resin).
Protocol 1: Coupling of this compound to Wang Resin using DIC/HOBt
This protocol is a standard and effective method for esterifying the first amino acid to a hydroxymethyl-functionalized resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DCM.
-
Activation of this compound: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) and HOBt (2.0 eq.) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add DIC (2.0 eq.) and stir the activation mixture at 0°C for 10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Add DIPEA (0.1 eq.) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM (10 mL). Agitate for 30 minutes.
-
Final Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by the weight gain of the resin.
Protocol 2: Coupling of this compound to Rink Amide Resin using HATU/DIPEA
This protocol is highly efficient for coupling to amino-functionalized resins, especially for sterically hindered amino acids.
Materials:
-
Rink Amide Resin (Fmoc-protected)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq. relative to resin loading) and HATU (1.95 eq.) in DMF (5 mL).
-
Add DIPEA (4.0 eq.) to the activation mixture and agitate for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative test indicates complete coupling. If the test is positive, a second coupling can be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Drying: For storage, wash the resin with DCM (3 x 10 mL) and dry under vacuum.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the coupling of this compound to a solid support.
Caption: General workflow for coupling this compound to a solid-phase synthesis resin.
Signaling Pathway of Amide Bond Formation
The following diagram illustrates the key steps in the activation and coupling of a Boc-protected amino acid to a resin-bound amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation in SPPS.
References
Application Notes and Protocols: Utilizing Boc-Asn(Xan)-OH for the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of Nα-Boc-L-Asn(Xan)-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS), particularly for sequences prone to aggregation and side reactions. Detailed protocols for its application are also provided to facilitate its implementation in laboratory settings.
Introduction: The Challenge of Asparagine in Peptide Synthesis
Asparagine (Asn) residues present a significant hurdle in the chemical synthesis of peptides. The primary challenges associated with the incorporation of asparagine include:
-
Side-Chain Dehydration: During the activation of the carboxylic acid of Boc-Asn-OH with carbodiimide reagents (e.g., DCC, DIC), the side-chain amide can undergo dehydration to form a β-cyanoalanine residue. This irreversible modification leads to a significant impurity that is difficult to separate from the desired peptide.
-
Poor Solubility: Asparagine and its protected derivatives can exhibit poor solubility in common SPPS solvents like Dimethylformamide (DMF), leading to inefficient coupling reactions and lower yields.[1]
-
Aggregation: Peptides containing multiple asparagine residues, or those with sequences prone to forming secondary structures, can aggregate on the solid support. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling steps, ultimately resulting in truncated or deletion sequences.
To overcome these challenges, protection of the asparagine side-chain amide is a crucial strategy. The xanthyl (Xan) group is a valuable protecting group in Boc-SPPS for this purpose.[2][3]
The Role of Boc-Asn(Xan)-OH in Mitigating Asparagine-Related Problems
This compound is an asparagine derivative where the side-chain amide is protected by a xanthyl group. This protection offers two key advantages in the synthesis of difficult peptides:
-
Prevention of Nitrile Formation: The bulky xanthyl group sterically and electronically shields the side-chain amide, preventing its dehydration to β-cyanoalanine during the activation step with carbodiimide coupling reagents.[2][3]
-
Enhanced Solubility: The presence of the xanthyl group significantly improves the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as DMF.[1][3] This enhanced solubility facilitates more efficient and complete coupling reactions.
The xanthyl protecting group is labile to trifluoroacetic acid (TFA), which is the reagent used for the removal of the Nα-Boc group in each cycle of Boc-SPPS.[2][3] This means that the Xan group is removed during the standard deprotection step, and no additional deprotection steps are required.
Comparative Data: Asparagine Protection Strategies in Boc-SPPS
While extensive quantitative comparative studies are limited in publicly available literature, the following table summarizes the qualitative and inferred quantitative performance of different asparagine derivatives in Boc-SPPS based on established chemical principles and reported outcomes.
| Feature | Boc-Asn-OH (Unprotected) | Boc-Asn(Trt)-OH | This compound |
| Prevention of Nitrile Formation | Low (High risk with carbodiimides) | High | High[2][3] |
| Solubility in DMF | Low[1] | High | High[1][3] |
| Coupling Efficiency | Variable, sequence-dependent | Good | Good |
| Relative Cost | Low | High | Moderate |
| Deprotection of Side Chain | N/A | TFA (acid-labile) | TFA (acid-labile)[2][3] |
| Compatibility with Difficult Sequences | Poor | Good | Very Good |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support using a manual synthesis approach.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the resin.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DCC or DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of any remaining side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
HF cleavage apparatus (if using HF)
Procedure (using HF):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 95% HF, 5% p-cresol).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the crude peptide with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: General workflow of a single cycle in Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Prevention of asparagine side-chain dehydration by xanthyl protection.
References
Revolutionizing Bioactive Peptide Synthesis: The Strategic Application of Boc-Asn(Xan)-OH
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate field of therapeutic peptide development, the precise and efficient synthesis of bioactive peptides is paramount. The incorporation of asparagine residues, a common component of many biologically active peptides, presents unique challenges, primarily the risk of side-chain amide dehydration during the coupling process. To address this, the use of Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) has emerged as a critical strategy. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS).
Introduction to the Advantages of this compound
This compound is an indispensable tool in Boc-chemistry-based solid-phase peptide synthesis (SPPS) for several key reasons:
-
Prevention of Side-Chain Dehydration: The bulky xanthyl (Xan) protecting group on the side-chain amide of asparagine effectively prevents the notorious dehydration side reaction that can occur during activation with carbodiimide reagents, which leads to the formation of a nitrile byproduct.[1] This ensures the integrity of the final peptide.
-
Enhanced Solubility: The Xan group significantly improves the solubility of the asparagine derivative in the organic solvents commonly used in SPPS.[1] This enhanced solubility facilitates more efficient and complete coupling reactions.
-
Acid Lability: Both the Nα-Boc and the Nγ-Xan protecting groups are labile to trifluoroacetic acid (TFA), which is routinely used for Boc group removal in SPPS.[1] This allows for the simultaneous deprotection of both groups in a single step, streamlining the synthesis process.
Application in the Synthesis of Neuropeptide Y Analogs
Data Presentation: Quantitative Analysis of a Model Peptide Synthesis
The following table summarizes the expected quantitative data from the solid-phase synthesis of a model bioactive peptide incorporating a this compound residue. These values are representative and may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (this compound) | >99% | Monitored by a qualitative ninhydrin (Kaiser) test. The high efficiency is attributed to the prevention of side reactions. |
| Overall Crude Peptide Yield | 70 - 85% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by RP-HPLC) | 60 - 75% | Purification is necessary to remove truncated and deletion sequences. |
| Final Purified Peptide Yield | 25 - 40% | Post-purification yield after preparative RP-HPLC. |
| Final Peptide Purity (by RP-HPLC) | >98% | Confirmed by analytical RP-HPLC and Mass Spectrometry. |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of a bioactive peptide using this compound.
Resin Preparation and First Amino Acid Attachment
-
Swell the appropriate resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
-
Attach the C-terminal Boc-protected amino acid to the resin using a standard esterification protocol (e.g., cesium salt method).
-
Cap any unreacted sites on the resin using an acetic anhydride/pyridine solution.
Standard Boc-SPPS Cycle
The synthesis proceeds through iterative cycles of deprotection, neutralization, and coupling.
a. Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.
-
Filter and wash the resin with DCM (3x).
b. Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
c. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3x) and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (3x).
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.
Conclusion
The use of this compound is a highly effective strategy to overcome the challenges associated with the incorporation of asparagine in Boc-SPPS. By preventing side-chain dehydration and improving solubility, this protected amino acid derivative enables the synthesis of high-purity bioactive peptides with improved yields. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of peptide-based drug discovery and development.
References
Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-Asn(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of asparagine residues in solid-phase peptide synthesis (SPPS) is critical for the generation of pure, high-fidelity peptides. The use of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) is a common strategy in Boc-chemistry SPPS to mitigate side reactions. The xanthyl (Xan) protecting group on the side-chain amide enhances the solubility of the amino acid derivative and, more importantly, prevents the dehydration of the amide to a nitrile during the activation step, particularly when using carbodiimide reagents.[1][2] Monitoring the coupling efficiency of this compound is crucial to prevent the formation of deletion sequences and ensure the desired peptide is synthesized with high purity.
These application notes provide a detailed overview of various techniques to monitor the coupling efficiency of this compound, offering both qualitative and quantitative methods. Detailed protocols and comparative data are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Challenges in Asparagine Coupling
The primary challenge during the incorporation of asparagine in peptide synthesis is the potential for side-chain dehydration to form a β-cyanoalanine residue, especially during the activation of the carboxylic acid.[3] This side reaction can be minimized by using a side-chain protecting group. In Boc-chemistry, the xanthyl (Xan) group is frequently employed for this purpose.[2] Additionally, asparagine-containing sequences can be prone to aggregation, which may hinder coupling efficiency.[4] Careful monitoring of the coupling reaction is therefore essential to ensure complete acylation of the N-terminal amine of the growing peptide chain.
Qualitative Monitoring Techniques
Qualitative colorimetric tests are rapid, simple, and widely used methods to assess the presence of unreacted primary amines on the peptide-resin. A negative result in these tests indicates a complete coupling reaction.
Data Presentation: Qualitative Monitoring Techniques
| Test | Principle | Target | Positive Result | Negative Result | Notes for this compound |
| Kaiser Test (Ninhydrin) | Reaction of ninhydrin with primary amines.[5] | Primary Amines | Intense Blue Color[6] | Colorless to Yellow[6] | Generally reliable. Asparagine can sometimes give a less intense or brownish color.[7] |
| TNBSA Test | Reaction of 2,4,6-trinitrobenzenesulfonic acid with primary amines. | Primary Amines | Orange/Red Beads[7] | Colorless/Yellow Beads | A sensitive alternative to the Kaiser test. |
| Chloranil Test | Reaction with chloranil. | Primary & Secondary Amines | Blue or Green Beads[6] | Colorless/Yellow Beads | Useful as a confirmatory test. |
| Bromophenol Blue Test | Acid-base reaction between the indicator and basic amino groups. | Primary & Secondary Amines | Blue Beads[6] | Yellow Beads | Must thoroughly wash the resin to remove any residual base from the coupling step to avoid false positives. |
Experimental Protocols: Qualitative Tests
Kaiser Test (Ninhydrin Test)
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 25 g of phenol in 50 mL of ethanol, with 1 mL of 0.001 M KCN aqueous solution and 0.5 mL of pyridine added.[6]
-
Reagent C: 2 mL of a 0.001 M KCN solution diluted with 100 mL of pyridine.
Procedure: [6]
-
Transfer a small sample of resin beads (10-15 beads) to a small test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue beads and/or solution: Incomplete coupling.
-
Colorless to yellow beads and solution: Complete coupling.
TNBSA Test
Reagents:
-
Reagent A: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
Procedure: [6]
-
Take a small sample of resin beads and wash thoroughly with DMF.
-
Suspend the beads in fresh DMF in a small test tube.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
Interpretation:
-
Orange to red beads: Incomplete coupling.
-
Colorless to yellow beads: Complete coupling.
Chloranil Test
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in DMF.
-
Reagent B: 2% (w/v) p-chloranil in DMF.
Procedure: [7]
-
Place a small sample of resin beads (1-5 mg) in a test tube.
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation:
-
Blue or green beads: Incomplete coupling.
-
Colorless to yellow beads: Complete coupling.
Bromophenol Blue Test
Reagent:
-
Test Solution: 0.05% (w/v) bromophenol blue in dimethylacetamide (DMA).[8]
Procedure: [8]
-
Place a few resin beads in a small test tube.
-
Add 10-15 drops of the test solution.
-
Immediately observe the color of the beads.
Interpretation:
-
Blue beads: Incomplete coupling.
-
Colorless to yellow beads: Complete coupling.
Quantitative Monitoring Techniques
For more precise determination of coupling efficiency, quantitative methods are employed. These techniques are particularly useful during process development and for troubleshooting difficult couplings.
Data Presentation: Quantitative Monitoring Techniques
| Technique | Principle | Sample Preparation | Data Output | Notes for this compound |
| Quantitative Kaiser Test | Spectrophotometric measurement of the blue chromophore released from the resin. | Release of the chromophore from a known amount of resin. | Absorbance at a specific wavelength, correlated to the amount of free amine. | Can provide a numerical value for coupling completion. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the cleaved peptide and any deletion sequences.[8] | Cleavage of the peptide from a small resin sample. | Chromatogram showing peaks for the desired peptide and impurities. | Highly accurate for determining purity and identifying byproducts.[9] |
| Mass Spectrometry (MS) | Analysis of the cleaved peptide to confirm the correct mass and identify any side products.[10] | Cleavage of the peptide from a small resin sample. | Mass spectrum showing the molecular weight of the synthesized peptide. | Confirms the identity of the product and can detect mass shifts due to incomplete coupling or side reactions.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the resin-bound peptide to quantify the ratio of coupled to uncoupled species.[7] | Direct analysis of the resin sample. | NMR spectrum showing signals corresponding to the coupled and uncoupled peptide. | A powerful, non-destructive method for direct quantification on-resin.[7] |
Experimental Protocols: Quantitative Tests
General Protocol for HPLC and MS Analysis
-
Sample Preparation:
-
Withdraw a small, accurately weighed sample of the peptide-resin (e.g., 2-5 mg) after the coupling step.
-
Dry the resin sample under vacuum.
-
Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
-
HPLC Analysis:
-
Inject the dissolved peptide onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Calculate the coupling efficiency by integrating the peak areas of the desired peptide and any deletion sequences.
-
-
MS Analysis:
-
Introduce the dissolved peptide into a mass spectrometer (e.g., ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass of the expected peptide.
-
Workflow and Decision-Making
The results from monitoring techniques guide the subsequent steps in the SPPS workflow. A positive result from a qualitative test or a low coupling efficiency determined by a quantitative method indicates the need for a recoupling step.
Logical Workflow for Monitoring this compound Coupling
Caption: Workflow for qualitative monitoring of coupling.
Quantitative Analysis and Troubleshooting Workflow
Caption: Workflow for quantitative analysis and troubleshooting.
Conclusion
Effective monitoring of the coupling efficiency of this compound is paramount for the successful synthesis of high-quality peptides. The choice of monitoring technique depends on the specific requirements of the synthesis. For routine synthesis, qualitative tests such as the Kaiser test provide a rapid and convenient assessment of coupling completion. In cases of difficult couplings, or during process development and optimization, quantitative methods like HPLC and MS offer a more precise evaluation of coupling efficiency and are invaluable for troubleshooting. By implementing the appropriate monitoring strategies outlined in these application notes, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 11. Monitoring the synthesis of biomolecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacles include the poor solubility of standard protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the activation step, particularly with carbodiimide-based coupling reagents.[1][2][3] This irreversible side reaction leads to impurities that are difficult to remove and can alter the biological activity of the final peptide.
To overcome these issues, Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) was developed. The bulky xanthyl (Xan) protecting group on the side-chain amide serves a dual purpose: it sterically shields the amide from dehydration and significantly improves the solubility of the amino acid derivative in common SPPS solvents.[1][2] The Xan group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the standard Nα-Boc deprotection steps in Boc-chemistry SPPS.[1]
This document provides detailed application notes and protocols for the effective use of this compound with various coupling reagents, a summary of their comparative performance, and strategies to ensure the successful synthesis of asparagine-containing peptides.
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of this compound while minimizing side reactions. Uronium and phosphonium salt-based reagents are generally favored over carbodiimides for their higher efficiency and lower risk of side reactions.
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity | Key Remarks |
| HBTU/DIEA | Aminium Salt | 10 - 60 min[4] | Very Good to Excellent | High | Fast and efficient. A reliable choice for most standard couplings. The addition of HOBt can suppress racemization.[4] |
| HATU/DIEA | Aminium Salt | 10 - 60 min | Excellent | Very High | Generally more reactive than HBTU, recommended for sterically hindered or difficult couplings with minimal epimerization.[4] |
| PyBOP/DIEA | Phosphonium Salt | 10 - 60 min[5] | Very Good to Excellent | High | Highly efficient and avoids the formation of carcinogenic byproducts associated with the original BOP reagent.[5] |
| DIC/HOBt | Carbodiimide | 1 - 4 hours[6] | Good | Good to High | A cost-effective option. The use of the Xan protecting group is crucial to prevent dehydration to β-cyanoalanine.[1][3] Activation of Boc-Asn with DCC/HOBt has been reported to yield 98-99% of the desired product with minimal byproducts.[7] |
Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols are based on a standard Boc-SPPS workflow. It is assumed that the synthesis is performed on a suitable resin (e.g., Merrifield or PAM resin) and that the preceding amino acid has been successfully coupled and its Nα-Boc group has been removed.
General Boc-SPPS Cycle
A typical cycle for the incorporation of an amino acid in Boc-SPPS involves a series of deprotection, washing, coupling, and final washing steps.
Protocol 1: Coupling with HBTU/DIEA
This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.
-
Resin Preparation: Following the general Boc-SPPS cycle, ensure the resin-bound peptide with a free N-terminal amine is washed and neutralized.
-
Activation Mixture: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF) (approx. 5 mL/g of resin).
-
Coupling: To the dissolved this compound, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[5] Mix briefly.
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive after 60 minutes, a recoupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.
Protocol 2: Coupling with PyBOP/DIEA
This protocol uses the phosphonium salt-based reagent PyBOP, known for its high efficiency.
-
Resin Preparation: As with the HBTU protocol, start with the washed and neutralized resin-bound peptide.
-
Amino Acid Solution: Dissolve this compound (1.1 equivalents relative to resin loading) in DMF (approx. 5 mL/g of resin) and add it to the resin.[5]
-
Coupling Solution: Add a 1.0 M solution of PyBOP (1.1 equivalents) and DIEA (2.2 equivalents) to the resin slurry. For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[5]
-
Reaction: Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring: Use the ninhydrin test to check for reaction completion.
-
Washing: Upon completion, wash the resin as described in the HBTU protocol.
Protocol 3: Coupling with DIC/HOBt
This protocol is a more traditional and cost-effective method. The use of this compound is critical here to prevent side reactions.
-
Resin Preparation: Start with the washed and neutralized resin-bound peptide suspended in DCM (approx. 10 mL/g of resin).
-
Pre-activation: In a separate vessel, dissolve this compound (5 equivalents relative to resin loading) and HOBt (5.5 equivalents) in a minimal volume of DMF.[5]
-
Activation: Add DIC (5.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling progress with the ninhydrin test. Due to the slower nature of this reaction, monitoring at intervals (e.g., every hour) is recommended.
-
Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF, DCM, and methanol.
Prevention of Side Reactions
The primary side reaction when incorporating asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine residue. This is particularly prevalent with carbodiimide reagents like DIC and DCC.[3]
References
Application Note: LC-MS Analysis of Peptides Containing Asparagine with a Xanthyl Protecting Group
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains.[1][2] For asparagine (Asn), the side-chain amide can undergo dehydration to a nitrile during the coupling step, leading to impurities.[3] The xanthyl (Xan) group is an effective protecting group for the Asn side-chain amide, enhancing the solubility of the amino acid derivative and preventing this dehydration side reaction.[4]
Monitoring the integrity of the protected peptide and the efficiency of the deprotection process is critical for ensuring the purity and quality of the final synthetic peptide.[5] Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing information on peptide identity, purity, and the presence of any modifications.[5][6] This application note provides a detailed protocol for the LC-MS analysis of peptides containing xanthyl-protected asparagine, addressing the specific challenges associated with this modification.
Key Challenges and Considerations
The primary challenge in the analysis of Xan-protected peptides is the acid lability of the protecting group. The acidic conditions commonly used in reversed-phase liquid chromatography (RPLC) mobile phases (e.g., 0.1% trifluoroacetic acid or formic acid) can cause partial or complete removal of the Xan group during the analysis.[4][7] This can lead to complex chromatograms with multiple peaks corresponding to the fully protected, partially deprotected, and fully deprotected peptide.
Additionally, asparagine residues are susceptible to a common degradation pathway known as deamidation, which converts asparagine to a mixture of aspartic acid and isoaspartic acid.[8][9] This results in a mass increase of +0.984 Da and can complicate data interpretation.[9] Careful control of analytical conditions and awareness of these potential transformations are crucial for accurate analysis.
Experimental Protocols
This section outlines a general protocol for the LC-MS analysis of a peptide containing an Asn(Xan) residue. Instrument parameters should be optimized for the specific peptide and instrumentation used.
Sample Preparation
-
Dissolution: Carefully dissolve the crude or purified peptide sample containing the Asn(Xan) residue in a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Dilution: Dilute the stock solution to a final concentration of approximately 0.1-1.0 mg/mL using a mixture of Mobile Phase A and B (e.g., 95:5 A:B) to ensure compatibility with the LC system.
-
Filtration/Centrifugation: Centrifuge the sample to pellet any insoluble material before transferring the supernatant to an LC autosampler vial.[10]
Liquid Chromatography (LC) Method
The protected peptide is significantly more hydrophobic than its deprotected counterpart and will thus have a longer retention time on a reversed-phase column.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent[10] |
| Column | C18 Reversed-Phase, e.g., 2.1 mm x 50 mm, 2.7 µm[10] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in LC-MS Grade Water[10] |
| Mobile Phase B | 0.1% Formic Acid (v/v) in LC-MS Grade Acetonitrile[10] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 - 60 °C[10] |
| Injection Vol. | 5 µL |
| UV Detection | 214 nm and 280 nm[6] |
| Gradient | 5% to 65% B over 15 minutes |
Mass Spectrometry (MS) Method
| Parameter | Recommended Setting |
| MS System | Agilent 6460 QQQ or equivalent high-resolution MS[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS |
| Mass Range | 300 – 2000 m/z |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Collision Energy | (For MS/MS) Ramped or fixed, optimized for peptide |
Data Presentation and Interpretation
Calculated Masses of Example Peptide
The analysis will focus on identifying the molecular ions corresponding to the fully protected peptide and the fully deprotected peptide. The mass difference corresponds to the mass of the xanthyl group (C₁₃H₉O), which is 181.0653 Da.
-
Example Peptide Sequence: H-Val-Gly-Asn-Ala-Leu-OH
-
Asn Protected with: Xanthyl (Xan)
| Peptide Species | Chemical Formula | Monoisotopic Mass (Da) |
| Fully Protected: Val-Gly-Asn(Xan)-Ala-Leu | C₃₅H₄₆N₆O₈ | 694.3377 |
| Fully Deprotected: Val-Gly-Asn-Ala-Leu | C₂₂H₃₇N₆O₇ | 513.2724 |
Expected Chromatographic and MS Results
The LC-MS data should be analyzed for the presence of the expected precursor ions. The protected peptide will elute later than the deprotected form.
| Expected Species | Expected Retention Time | Expected [M+H]⁺ (m/z) |
| Val-Gly-Asn(Xan)-Ala-Leu | Later Eluting | 695.3450 |
| Val-Gly-Asn-Ala-Leu | Earlier Eluting | 514.2797 |
| Asn Deamidation Product | Near deprotected peptide | 515.2636 |
Visualizations
Experimental Workflow
Caption: Workflow from peptide synthesis to LC-MS data analysis.
Acid-Catalyzed Deprotection of Asn(Xan)
Caption: Cleavage of the xanthyl group from asparagine in acidic conditions.
MS/MS Fragmentation Pathway
Caption: Expected MS/MS fragmentation of a xanthyl-protected peptide.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. gilson.com [gilson.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted proteomic LC-MS/MS analysis [protocols.io]
Application Notes and Protocols for the Purification of Peptides Synthesized Using Boc-Asn(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification strategies for peptides synthesized utilizing Boc-Asn(Xan)-OH. The protocols detailed below are designed to ensure the successful isolation of high-purity peptides for research, discovery, and developmental applications.
Introduction
In Boc-based solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is critical for the synthesis of high-quality peptides. For the amino acid asparagine (Asn), the amide side chain presents a significant challenge due to its susceptibility to dehydration to a nitrile derivative during the activation step, particularly with carbodiimide reagents. To circumvent this side reaction, the xanthyl (Xan) protecting group is frequently employed. The use of this compound offers two key advantages: it shields the side-chain amide from dehydration and enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS.[1][2] Both the Boc and Xan protecting groups are labile in strong acid, allowing for their simultaneous removal during the final cleavage step.[2]
Potential Impurities in Peptide Synthesis
Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide product will contain the target peptide along with various impurities.[3] Understanding the nature of these potential contaminants is crucial for developing an effective purification strategy. Common impurities include:
-
Truncated and Deletion Sequences: These arise from incomplete coupling or deprotection steps during synthesis.[4][5]
-
Incompletely Deprotected Peptides: Residual side-chain protecting groups that were not fully removed during the cleavage process.[3]
-
Products of Side Reactions:
-
Aspartimide Formation: A common side reaction involving the aspartic acid residue, which can also occur from the deamidation of asparagine under neutral or basic conditions, leading to the formation of a five-membered ring.[5][6] This is particularly prevalent in sequences such as -Asp-Gly-, -Asp-Ala-, and -Asp-Ser-.[6]
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation.
-
Alkylation: Reactive carbocations generated during acidolytic cleavage can modify sensitive residues like tryptophan and tyrosine.[6]
-
-
Residual Scavengers and Reagents: Components of the cleavage cocktail and other reagents used during synthesis may persist in the crude product.[3]
Experimental Protocols
Protocol 1: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of the Boc and Xan protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, p-thiocresol, anisole, dimethyl sulfide)
-
Cold diethyl ether
-
HF cleavage apparatus
-
Reaction vessel
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least one hour to remove any residual moisture.
-
Apparatus Setup: Assemble the HF cleavage apparatus according to the manufacturer's instructions in a certified fume hood. Ensure all connections are secure.
-
Scavenger Addition: Add the appropriate scavengers to the reaction vessel containing the dried peptide-resin. The choice of scavengers depends on the peptide sequence; for instance, p-cresol and p-thiocresol are used to protect tyrosine and tryptophan residues.
-
HF Distillation: Cool the reaction vessel to -5 to 0°C. Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The exact duration may vary depending on the complexity of the peptide and the stability of the protecting groups.
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the reaction residue.
-
Washing: Wash the precipitated peptide multiple times with cold diethyl ether to remove the scavengers and other organic-soluble impurities. Centrifuge the mixture and decant the ether after each wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Workflow for Peptide Cleavage and Deprotection
Caption: Workflow of peptide cleavage and deprotection.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the standard method for purifying synthetic peptides.[3] It separates the target peptide from impurities based on differences in hydrophobicity.[3]
Materials:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a preparative C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and Solvent B. Ensure the peptide is fully dissolved and filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (typically 5-10% Solvent B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A common gradient is a 1% increase in Solvent B per minute.[7] The optimal gradient will depend on the properties of the specific peptide.
-
Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect fractions corresponding to the peaks.[3]
-
Purity Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity level. Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white powder.
RP-HPLC Purification Workflow
Caption: General workflow for RP-HPLC peptide purification.
Data Presentation
Table 1: Typical RP-HPLC Gradient for Peptide Purification
| Time (minutes) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Flow Rate (mL/min) |
| 0-5 | 95 | 5 | 10.0 |
| 5-65 | 95 → 35 | 5 → 65 | 10.0 |
| 65-70 | 35 → 5 | 65 → 95 | 10.0 |
| 70-75 | 5 | 95 | 10.0 |
| 75-80 | 5 → 95 | 95 → 5 | 10.0 |
Note: This is a representative gradient and should be optimized for each specific peptide.
Table 2: Purity Analysis of Collected Fractions
| Fraction Number | Retention Time (min) | Purity by Analytical HPLC (%) | Mass Confirmation (m/z) |
| 1-5 | 10-15 | < 50 | Impurities |
| 6 | 18.2 | 85 | Target Mass |
| 7 | 19.5 | 98 | Target Mass |
| 8 | 20.1 | > 99 | Target Mass |
| 9 | 20.8 | 97 | Target Mass |
| 10-12 | 22-25 | < 70 | Impurities |
Note: This table illustrates example data from the analysis of collected fractions.
Purity Assessment
The purity of the final peptide product is typically assessed by a combination of analytical techniques:
-
Analytical RP-HPLC: This provides a quantitative measure of the purity by separating the target peptide from any remaining impurities. A pure peptide should appear as a single, sharp peak in the chromatogram.[7]
-
Mass Spectrometry (MS): This technique confirms the identity of the peptide by determining its molecular weight.[4][8] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the detection power of MS.[8]
By following these detailed protocols and employing rigorous analytical methods, researchers can successfully purify peptides synthesized with this compound to a high degree of purity, ensuring the reliability and reproducibility of their downstream applications.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-Asn(Xan)-OH.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving Boc-Asn(Xan)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its coupling sometimes problematic?
A1: this compound is a derivative of the amino acid asparagine used in Boc-based solid-phase peptide synthesis. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain amide is protected by a bulky xanthyl (Xan) group.[1] This Xan group serves two main purposes: it improves the solubility of the asparagine derivative and, crucially, protects the side-chain amide from dehydration during the coupling step, particularly when using carbodiimide reagents like DCC or DIC.[1]
The primary challenge arises from the steric hindrance caused by the bulky Xan group, which can impede the efficient coupling of the amino acid to the growing peptide chain.[2][3]
Q2: What is the main side reaction associated with asparagine coupling?
A2: The most significant side reaction during the activation of asparagine's carboxyl group is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[4][5] This irreversible modification terminates the peptide chain and complicates purification. The use of a side-chain protecting group like xanthyl (Xan) is designed to prevent this side reaction.[1][5]
Q3: How can I detect an incomplete coupling of this compound?
A3: The most common method for monitoring coupling completeness in SPPS is the qualitative Kaiser test (or ninhydrin test).[6][7][8] This test detects the presence of free primary amines on the resin. A positive result (typically an intense blue color on the resin beads and in the solution) indicates that the N-terminal amine of the peptide chain is still free and the coupling was incomplete.[6][9][10]
It's important to note that some amino acids, including asparagine, may not give the typical dark blue color with the Kaiser test, so results should be interpreted carefully.[10]
Troubleshooting Guide
If you have confirmed an incomplete coupling via a positive Kaiser test or other analytical methods (e.g., sequencing, mass spectrometry of a cleaved test sample), consult the following troubleshooting steps.
Logical Flow for Troubleshooting
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Synthesis [en.bio-protocol.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage of Peptides with Boc-Asn(Xan)-OH
Welcome to the technical support center for optimizing cleavage conditions for peptides containing Boc-Asn(Xan)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound and troubleshooting common challenges encountered during the final cleavage step of Boc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Xanthydryl (Xan) protecting group on Boc-Asn-OH?
A1: The 9-xanthyl (Xan) group is utilized as a side-chain protecting group for the amide functionality of asparagine in Boc-SPPS. Its primary functions are to improve the solubility of the asparagine derivative and to prevent dehydration of the side-chain amide to a nitrile during the activation step with carbodiimide reagents.[1] The Xan group is highly acid-labile and is designed to be removed during the final cleavage of the peptide from the resin with strong acid, such as trifluoroacetic acid (TFA).[1]
Q2: Under what conditions is the Xan protecting group typically removed?
A2: The Xan group is removed under strong acidic conditions, typically with a high concentration of TFA.[1] This is usually performed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile protecting groups.
Q3: What are scavengers and why are they crucial in the cleavage cocktail for peptides containing this compound?
A3: During the TFA-mediated cleavage, highly reactive carbocations are generated from the cleavage of the Boc group and other protecting groups like the xanthyl group. These carbocations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby preventing these side reactions and improving the purity of the final peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage or Deprotection | 1. Insufficient TFA concentration or reaction time. 2. Poor swelling of the peptide-resin. 3. Steric hindrance, especially with bulky neighboring residues. | 1. Ensure a TFA concentration of at least 90-95% in the cleavage cocktail. Extend the cleavage time to 2-4 hours, monitoring the progress by taking small aliquots for HPLC analysis. 2. Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail. 3. For sterically hindered sequences, consider a second cleavage step with fresh reagent after filtering the first cleavage solution. |
| Presence of Side-Products (e.g., Alkylated Tryptophan) | 1. Inadequate scavenging of carbocations generated from the Xan and Boc groups. 2. Oxidation of sensitive residues like Methionine or Cysteine. | 1. Use an effective scavenger cocktail. Triisopropylsilane (TIS) is a common and effective scavenger for the trityl-like xanthyl cation. A combination of scavengers may be necessary depending on the peptide sequence. 2. For peptides containing Met or Cys, include scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail to prevent oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
| Aspartimide Formation | 1. The sequence -Asn-Gly- or -Asn-Ser- is particularly prone to this side reaction under acidic conditions. | 1. While the Xan group is intended to minimize side reactions during coupling, aspartimide formation can still occur during prolonged exposure to strong acid during cleavage. Minimize cleavage time and maintain room temperature or below. |
| Low Yield of Precipitated Peptide | 1. The peptide is soluble in the precipitation solvent (typically cold diethyl ether). 2. Incomplete cleavage from the resin. | 1. Concentrate the TFA filtrate to a smaller volume before adding it to the cold ether. Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE). 2. Re-treat the resin with a fresh cleavage cocktail. Weigh the resin before and after synthesis to ensure a significant mass increase, indicating successful peptide assembly. |
Data Presentation: Common Cleavage Cocktails for Boc-SPPS
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of commonly used cocktails.
| Reagent Name | Composition (v/v) | Primary Application & Remarks |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" cocktail suitable for peptides with trityl-based protecting groups. TIS is an effective scavenger for the xanthyl cation. Does not prevent oxidation of Methionine.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2] The presence of EDT helps to reduce oxidized methionine and prevent cysteine oxidation. |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | A simple and effective cocktail for many peptides, especially when sensitive residues like Met and Cys are absent. TIS is a good scavenger for the Xan group. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues.[2] |
Experimental Protocols
General Protocol for TFA-Mediated Cleavage of Peptides Containing this compound
This protocol provides a general guideline for the cleavage of a peptide synthesized using Boc-SPPS on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water, freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin. Allow the resin to swell in DCM for approximately 20-30 minutes.
-
Drain the DCM thoroughly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (2-5 mL) to the swollen resin.
-
Gently agitate the mixture at room temperature. A color change (often to yellow or orange) may be observed as the Xan and other protecting groups are cleaved.
-
Allow the reaction to proceed for 2-3 hours. For sensitive peptides, performing the cleavage at 4°C can help to minimize side reactions.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA (2 x 1 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, place cold diethyl ether or MTBE (typically 10 times the volume of the collected filtrate).
-
Add the TFA solution containing the peptide dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying:
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry to determine purity and confirm the molecular weight.
-
Visualizations
Caption: General workflow for the cleavage and initial purification of a synthetic peptide.
Caption: Logical relationships during the acid-mediated cleavage of a protected peptide.
References
Common side reactions associated with Boc-Asn(Xan)-OH and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Asn(Xan)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in peptide synthesis?
A1: The primary purpose of using this compound is to prevent a common side reaction during the coupling of asparagine in solid-phase peptide synthesis (SPPS). The xanthyl (Xan) group protects the side-chain amide of asparagine from dehydration, which can occur when using carbodiimide coupling reagents (like DCC or DIC).[1][2][3] This dehydration leads to the formation of a nitrile byproduct (β-cyanoalanine), which terminates the peptide chain. Additionally, the Xan group enhances the solubility of the asparagine derivative in common SPPS solvents.[1][4]
Q2: What is the main side reaction associated with unprotected Boc-Asn-OH during coupling?
A2: The principal side reaction when using unprotected Boc-Asn-OH with carbodiimide-based activators is the dehydration of the side-chain amide to form a nitrile.[2][3] This is particularly problematic as it results in a modified, incorrect peptide sequence and truncation of the peptide chain. This side reaction can become more significant in syntheses of longer peptides where the asparagine residue is exposed to coupling reagents multiple times.[3]
Q3: Is the Xanthyl (Xan) protecting group stable throughout the entire synthesis?
A3: No, the xanthyl (Xan) group is not designed to be stable throughout the entire Boc-SPPS process. It is labile and is removed by trifluoroacetic acid (TFA), the same reagent used to remove the Nα-Boc group in subsequent cycles of the synthesis.[1][5] However, its primary role is to protect the asparagine side chain during its own activation and coupling step, which is where the risk of dehydration is highest.[1] Its removal in later steps is generally not considered a significant issue.[1]
Q4: Can the cleavage of the Boc and Xan groups cause other side reactions?
A4: Yes. The acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group and other acid-labile protecting groups generates reactive carbocations, such as the tert-butyl cation.[6][7] These electrophilic species can alkylate nucleophilic residues in the peptide chain, most commonly tryptophan and methionine.[8][] This results in undesired modifications of the final peptide.
Q5: How can I prevent side reactions caused by carbocations during deprotection steps?
A5: To prevent the alkylation of sensitive amino acid residues by carbocations, it is standard practice to include "scavengers" in the deprotection cocktail (e.g., the TFA solution).[6][7][8] Scavengers are nucleophilic compounds that trap the carbocations before they can react with the peptide.[8] Common scavengers include triethylsilane (TES), thioanisole, water, anisole, and cresol.[8][]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a mass corresponding to the peptide minus 18 Da at the asparagine position. | Dehydration of the asparagine side-chain amide to a nitrile. This occurs when using unprotected or insufficiently protected Asn with carbodiimide activators. | Use this compound for the incorporation of asparagine to prevent this side reaction. If carbodiimides must be used, ensure pre-activation of the amino acid derivative before coupling.[1] |
| LC-MS analysis shows unexpected peaks with a mass increase of +56 Da (C₄H₈) on sensitive residues like Trp or Met. | Alkylation of nucleophilic side chains by tert-butyl cations generated during Boc group removal.[8] | Prepare the TFA deprotection solution with appropriate scavengers. A common cocktail is 25-50% TFA in DCM with 2.5% triethylsilane and 2.5% water.[8] |
| Poor solubility of the asparagine derivative in standard solvents like DMF or NMP. | The inherent low solubility of some protected asparagine derivatives. | Use this compound, as the xanthyl group is known to improve the solubility characteristics of the asparagine derivative.[1][2][3][4] |
| Incomplete removal of the Xan protecting group. | Insufficient TFA treatment time or concentration during the final cleavage step. | While the Xan group is generally labile, ensure adequate cleavage time (typically 1-2 hours) with a high concentration of TFA (e.g., 95%) in the final cleavage cocktail, especially if multiple protecting groups are present.[5][10] |
Data Summary
The following table summarizes the key differences between using unprotected Boc-Asn-OH and this compound, highlighting the advantages of the latter in preventing common side reactions.
| Parameter | Boc-Asn-OH | This compound | Reference |
| Side-Chain Protection | None | Xanthyl (Xan) | [2][3] |
| Primary Side Reaction Risk | Dehydration to nitrile with carbodiimide activation | Minimized | [1] |
| Solubility in DMF/NMP | Low | High | [1][2][3][4] |
| Compatibility | Boc-SPPS | Boc-SPPS | [1] |
| Deprotection Condition | N/A | TFA (same as Boc group) | [1][5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is a general procedure for the removal of the Nα-Boc group while minimizing side reactions from carbocations.
-
Preparation of Deprotection Cocktail: Prepare a fresh solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). To this solution, add a scavenger mixture, for example, 2.5% (v/v) triethylsilane (TES) and 2.5% (v/v) water.[8]
-
Reaction: Add the deprotection cocktail to the peptide-resin at room temperature. Allow the mixture to react for 30 minutes to 2 hours. Progress can be monitored using a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
-
Washing: Following deprotection, filter the resin and wash it thoroughly with DCM, followed by a neutralization step (e.g., with a solution of 5% DIEA in DCM), and subsequent washes with DCM and the synthesis solvent (e.g., DMF) to prepare for the next coupling cycle.
Visual Workflow
The following diagram illustrates the decision-making process and troubleshooting workflow when incorporating asparagine residues in Boc-SPPS.
Caption: Troubleshooting workflow for asparagine incorporation.
References
- 1. peptide.com [peptide.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Preventing aspartimide formation when using asparagine derivatives.
Welcome to the technical support center for preventing aspartimide formation when using asparagine and aspartic acid derivatives in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to this common side reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant aspartimide formation detected in a peptide containing an Asp-Gly sequence.
Cause: The Asp-Gly motif is particularly susceptible to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1] Standard Fmoc deprotection conditions with piperidine can readily induce this side reaction.[2]
Solution:
-
Modify Fmoc-Deprotection Conditions:
-
Use a weaker base: Replace 20% piperidine in DMF with a milder base like 50% morpholine in DMF or piperazine.[3][4] Morpholine has been shown to significantly reduce aspartimide formation, especially at elevated temperatures.[3]
-
Add an acidic additive: Incorporate an acidic additive into your piperidine deprotection solution. Adding 0.1 M hydroxybenzotriazole (HOBt) or 5% formic acid can significantly suppress aspartimide formation.[4][5]
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
Utilize Backbone Protection:
Problem 2: Aspartimide-related impurities are difficult to separate by HPLC.
Cause: Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides, as well as their racemized forms.[2][6] These impurities often have very similar retention times to the desired peptide, making purification challenging.[6]
Solution:
-
Prevention over purification: The most effective strategy is to minimize aspartimide formation during synthesis using the methods described in Problem 1.
-
Analytical Method Development: If byproducts are still present, optimize your HPLC method.
-
Gradient modification: Use a shallower gradient to improve the resolution between the desired peptide and the impurities.
-
Alternative stationary phase: Consider a different column chemistry that may offer better selectivity.
-
Ion-pairing agent: Experiment with different ion-pairing agents and concentrations.
-
Problem 3: Aspartimide formation is observed even with a less susceptible Asp-Xxx sequence.
Cause: While some sequences are more prone to aspartimide formation, other factors can also contribute, such as elevated temperature, prolonged exposure to basic conditions, and the polarity of the solvent.[3][7]
Solution:
-
Temperature control: If using elevated temperatures for coupling or deprotection, consider reducing the temperature or the duration of the heating steps.
-
Minimize deprotection time: Use the minimum time required for complete Fmoc removal.
-
Solvent choice: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity leading to more side product.[3][8] While DMF is standard, evaluate if alternative solvents could be suitable for your specific synthesis.
-
Review your entire protocol: Ensure that all reagents are of high quality and that there is no unnecessary exposure to basic conditions throughout the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[2] This forms a five-membered succinimide ring known as an aspartimide.[9] This intermediate can then undergo nucleophilic attack, leading to the formation of undesired α- and β-peptides, as well as racemized products.[3][6]
Q2: Which amino acid sequences are most prone to aspartimide formation?
A2: The sequence immediately following the aspartic acid residue significantly influences the rate of aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[1][2] The lack of steric bulk on the side chain of these residues facilitates the cyclization reaction.[1]
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation can be detected by analyzing the crude peptide product using analytical techniques such as HPLC and mass spectrometry. A common indicator is the presence of a peak with a mass corresponding to a loss of 18 Da (the mass of water) from the target peptide.[10] However, the subsequent hydrolysis of the aspartimide can regenerate products with the same mass as the desired peptide, making detection by mass spectrometry alone challenging.[6][11] Therefore, careful analysis of the HPLC chromatogram for the appearance of closely eluting impurity peaks is crucial.
Q4: Can aspartimide formation be completely eliminated?
A4: While completely eliminating aspartimide formation can be challenging, it can be suppressed to negligible levels.[3] The use of non-ester-based side-chain masking groups or backbone protection strategies have been shown to be highly effective in preventing this side reaction.[3][7] For example, protecting the backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely eliminate aspartimide formation.[3]
Q5: Does the choice of coupling reagent affect aspartimide formation?
A5: While the primary cause of aspartimide formation is the base-catalyzed reaction during Fmoc deprotection, the choice of coupling reagent can have an indirect effect. Slower-acting coupling reagents may reduce the likelihood of this side reaction.[10] However, optimizing the deprotection conditions and choosing the appropriate side-chain protecting group for aspartic acid are more direct and effective strategies.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
This table summarizes the effectiveness of different Asp(PG)-OH derivatives in suppressing aspartimide formation in the model peptide VKDGYI after treatment with 20% piperidine in DMF for an extended period.
| Protecting Group (PG) | % Target Peptide | % Aspartimide Formation | % D-Asp Isomer |
| OtBu | 35.5 | 64.5 | 11.2 |
| OMpe | 89.9 | 10.1 | 2.1 |
| OBno | 98.7 | 1.3 | 0.4 |
Data adapted from comparative studies.[6] The values represent the relative amounts of the target peptide and byproducts after a simulated stress test to induce aspartimide formation.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
This table shows the impact of different Fmoc deprotection reagents on the formation of aspartimide in a model peptide.
| Deprotection Reagent | Temperature | % Aspartimide Formation |
| 20% Piperidine in DMF | Room Temp | 9.2 |
| 20% Piperidine in DMF | 45°C | >70 |
| ~50% Morpholine in DMF | Room Temp | 1.2 |
| ~50% Morpholine in DMF | 45°C | 4.3 |
Data from a study on the synthesis of a toxin II model peptide.[3]
Experimental Protocols
Protocol 1: Aspartimide Formation Stress Test
This protocol is used to evaluate the stability of different Asp protecting groups against base-catalyzed aspartimide formation.
-
Peptide Synthesis: Synthesize the model peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a solid support up to the incorporation of the amino acid following the Asp residue.[12]
-
Resin Treatment: After coupling the amino acid following Asp, wash the peptidyl-resin with DMF.
-
Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[12] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.
-
Washing: After the treatment, thoroughly wash the resin with DMF and DCM.
-
Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[12]
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.
Protocol 2: Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-α-Me-Asp(OtBu)-OH)
This protocol outlines the steps for incorporating a sterically hindered aspartic acid derivative to prevent aspartimide formation.
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-α-Me-Asp(OtBu)-OH and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave heating can be used to facilitate the coupling of this sterically hindered residue.[9]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF and proceed to the next cycle of the synthesis.
Visualizations
Caption: Base-catalyzed aspartimide formation pathway during Fmoc-SPPS.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Addressing aggregation issues in peptides synthesized with Boc-Asn(Xan)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing Nα-Boc-L-asparagine(Xan).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing Boc-Asn(Xan)-OH.
Issue 1: On-Resin Aggregation During Synthesis
Question: My peptide-resin is showing poor swelling and/or clumping after the incorporation of this compound or subsequent amino acids. What are the potential causes and solutions?
Answer: Poor swelling and clumping of the peptide-resin are classic signs of on-resin aggregation, where peptide chains interact with each other, hindering reaction kinetics and leading to incomplete couplings and deprotections.[1][2] While the xanthyl (Xan) protecting group on the asparagine side chain is intended to improve solubility, aggregation can still be promoted by the growing peptide backbone, especially in hydrophobic sequences.[1][3]
Here are several strategies to mitigate on-resin aggregation:
Strategies to Mitigate On-Resin Aggregation
| Strategy | Description | Experimental Considerations |
| Solvent Modification | Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonding. | Replace Dichloromethane (DCM) with N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Consider using a mixture of 25% Dimethyl Sulfoxide (DMSO) in DMF.[2][4] |
| Chaotropic Agents | Add chaotropic salts to the coupling and/or washing steps to disrupt secondary structures. | Prepare a 0.4 M solution of LiCl in DMF and use it as the solvent for the coupling reaction. Alternatively, wash the resin with solutions of 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling.[2] |
| Elevated Temperature | Increase the temperature during coupling reactions to disrupt secondary structures and improve reaction kinetics. | Perform the coupling step at an elevated temperature (e.g., 40-50°C).[1][5] |
| "Magic Mixture" | Use a specialized solvent system for difficult couplings. | A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55°C can be used for acylation.[2] |
| Sonication | Apply ultrasonic energy to physically break up resin clumps and improve solvent penetration. | Sonicate the reaction vessel during coupling and/or deprotection steps.[1] |
| Double Coupling | Repeat the coupling step to ensure complete reaction on all available amino groups. | After the initial coupling, drain the reagents and add a fresh solution of activated amino acid for a second coupling cycle.[5] |
| Resin Choice | Use a resin with a lower substitution level or a more flexible backbone. | For long or aggregation-prone peptides, a resin with a low substitution (0.1 to 0.4 mmol/g) is recommended.[6] Resins with polyethylene glycol (PEG) linkers (e.g., NovaPEG, TentaGel) can also improve solvation.[2][4] |
Issue 2: Incomplete Deprotection or Coupling
Question: I am observing a positive ninhydrin (Kaiser) test after a coupling step, or the Boc deprotection seems slow or incomplete. How can I address this?
Answer: These issues are often direct consequences of on-resin aggregation, where the reactive sites on the peptide are sterically hindered.[1][5] The xanthyl protecting group on this compound is labile to trifluoroacetic acid (TFA) and is removed during the standard Boc deprotection step.[3] However, if the peptide backbone has aggregated, access of the TFA to the Boc group or the incoming activated amino acid to the N-terminus can be restricted.
Troubleshooting Incomplete Reactions
| Symptom | Recommended Action | Protocol / Notes |
| Positive Kaiser test after coupling | 1. Extend coupling time. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent. | For double coupling, use fresh reagents. Consider using HATU or PyBOP in the presence of a base like DIPEA.[2] |
| Slow or incomplete Boc deprotection | 1. Increase deprotection time. 2. Use fresh TFA solution. 3. Incorporate sonication. | Ensure your TFA/DCM solution is fresh. Sonicating during deprotection can help break up aggregates.[1] |
Workflow for Troubleshooting On-Resin Aggregation
Caption: Decision tree for addressing on-resin peptide aggregation.
Issue 3: Poor Solubility of the Cleaved Peptide
Question: After cleavage from the resin and purification, my asparagine-containing peptide has very poor solubility in aqueous buffers. What can I do?
Answer: Poor solubility of the final peptide is a common issue, particularly for sequences with a high content of hydrophobic residues or those prone to forming strong intermolecular hydrogen bonds.[1] Peptides containing asparagine can also be susceptible to deamidation, especially at neutral or basic pH, which can alter charge and promote aggregation.[7][8]
Strategies for Improving Peptide Solubility
| Strategy | Description |
| pH Adjustment | Adjust the pH of the solvent to be at least one unit away from the peptide's isoelectric point (pI). This increases the net charge and promotes electrostatic repulsion between peptide molecules.[5] |
| Use of Organic Solvents | For highly hydrophobic peptides, initial dissolution in a small amount of organic solvent like DMSO, DMF, or acetonitrile may be necessary before adding the aqueous buffer. |
| Solubilizing Excipients | Add excipients that can interfere with aggregation. Arginine and guanidine hydrochloride are known to improve the solubility of other peptides.[7][9] Non-ionic detergents can also be effective.[10][11] |
| Disaggregation Protocol | Treat the lyophilized peptide with a strong disaggregating solvent system to break up pre-existing aggregates before final dissolution. |
Experimental Protocol 1: Disaggregation with TFA/HFIP
This protocol is adapted from methods used for other aggregation-prone peptides and can be effective for breaking down stubborn aggregates.[12][13]
-
Preparation: In a chemical fume hood, add 1-5 mg of the lyophilized peptide to a glass vial.
-
Dissolution: Add a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to the peptide to create a suspension of approximately 0.5 mg/mL.
-
Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for an additional 30 minutes to 2 hours.
-
Evaporation: Dry the peptide solution under a gentle stream of nitrogen gas until the solvent has completely evaporated.
-
Final Dissolution: The resulting peptide film can now be dissolved in the desired aqueous buffer.
Workflow for Peptide Solubilization and Disaggregation
Caption: Stepwise workflow for solubilizing aggregated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the xanthyl (Xan) protecting group on this compound?
A1: The xanthyl (Xan) group is a side-chain protecting group for asparagine. Its primary functions are to improve the solubility of the Boc-Asn-OH derivative and to protect the side-chain amide from dehydration to a nitrile during the carbodiimide-mediated activation step of peptide coupling.[3] The Xan group is labile to strong acids like TFA, so it is removed during the N-terminal Boc deprotection steps in subsequent cycles of the synthesis.[3]
Q2: Can using this compound prevent aspartimide formation?
A2: While the primary cause of aspartimide formation is the cyclization involving the peptide backbone nitrogen of the following amino acid, certain side-chain protecting groups on asparagine can influence side reactions. The electron-withdrawing nature of the xanthyl group may help reduce the nucleophilicity of the side-chain carbonyl, which could potentially suppress side reactions like aspartimide formation, especially in sequences prone to this issue (e.g., -Asn-Gly-).[14] However, for complete prevention of aspartimide formation, especially in Fmoc chemistry, backbone protection strategies on the preceding amino acid are more commonly employed.[1]
Q3: How can I detect and quantify peptide aggregation?
A3: Several biophysical and analytical techniques can be used to detect and quantify peptide aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[15][16]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of aggregates.[17]
-
Spectroscopic Methods: Techniques like UV-visible absorbance (to measure turbidity), intrinsic tryptophan fluorescence, and circular dichroism (CD) can provide quick and sensitive detection of aggregation and changes in peptide secondary structure.[18]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, which are characterized by a β-sheet structure.[8]
Q4: Are there alternative strategies to using this compound for difficult sequences?
A4: Yes, if aggregation persists despite the troubleshooting steps mentioned above, you might consider resynthesizing the peptide with alternative strategies:
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid every 6-7 residues can effectively disrupt hydrogen bonding and prevent aggregation.[1][2]
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, you can substitute a dipeptide unit with a pseudoproline derivative. These structures introduce a "kink" in the peptide backbone that disrupts the formation of secondary structures.[2]
-
Boc vs. Fmoc Chemistry: For hydrophobic peptides prone to aggregation, Boc chemistry can sometimes offer an advantage. The acidic deprotection step protonates the N-terminal amine, which can reduce its participation in hydrogen bonding.[19]
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]
- 15. approcess.com [approcess.com]
- 16. biocompare.com [biocompare.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Minimizing Asparagine Racemization in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting strategies, and experimental protocols to minimize the racemization of asparagine (Asn) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is asparagine racemization and why is it a problem in peptide synthesis?
A1: Asparagine racemization is the chemical process where the L-asparagine incorporated into a peptide chain loses its stereochemical purity, converting into a mixture of L-asparagine and D-asparagine.[1] This is problematic because the biological activity of a peptide is critically dependent on its precise three-dimensional structure.[1] The presence of D-amino acid diastereomers can significantly reduce a peptide's therapeutic efficacy, alter its pharmacological properties, and make purification of the target peptide extremely difficult.[1][2]
Q2: What is the primary mechanism of asparagine racemization during peptide synthesis?
A2: The primary mechanism involves the formation of a five-membered ring structure called a succinimide (or aspartimide) intermediate.[3][4] The amide nitrogen of the residue following the asparagine attacks the side-chain carbonyl group of the Asn.[3] This cyclization is followed by the loss of a proton from the alpha-carbon, creating a resonance-stabilized planar carbanion.[3][4] Reprotonation can then occur from either side of this planar intermediate, leading to a mixture of L- and D-succinimides, which can subsequently hydrolyze to form L/D-aspartyl and L/D-isoaspartyl residues.[3][5] This process can be promoted by both acidic and basic conditions encountered during peptide synthesis, such as during Fmoc deprotection with piperidine.[6]
Q3: Which peptide sequences are most susceptible to asparagine racemization?
A3: Racemization via succinimide formation is highly sequence-dependent. The highest propensity for this side reaction occurs in sequences where asparagine is followed by an amino acid with a small, unhindered side chain.[7] The most problematic sequences include Asn-Gly, Asn-Ala, and Asn-Ser.[6][7]
Q4: What are the key factors that influence the extent of asparagine racemization?
A4: Several factors during solid-phase peptide synthesis can influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC, when used alone, can lead to higher levels of racemization.[8]
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings significantly suppresses racemization.[8][9]
-
Base: The strength and concentration of the base used during coupling can affect racemization. Stronger bases can increase the rate of proton abstraction from the alpha-carbon.[9]
-
Temperature: Higher coupling temperatures, especially in microwave-assisted SPPS, can accelerate the rate of racemization.[1][10]
-
Protecting Groups: The choice of side-chain protecting group for asparagine can influence stability and prevent side reactions. The trityl (Trt) group is commonly used.[11]
Q5: How can I detect and quantify asparagine racemization in my synthetic peptide?
A5: Detecting and quantifying the D-asparagine content typically involves several steps:
-
Acid Hydrolysis: The purified peptide is hydrolyzed to break it down into its constituent amino acids.[3]
-
Derivatization: The resulting amino acid mixture is often derivatized with a chiral reagent to form diastereomers that can be separated by standard chromatography.[3]
-
Chromatographic Separation: The derivatized amino acids are separated using techniques like reverse-phase HPLC or UPLC on a chiral column.[1][3]
-
Detection and Quantification: The separated D- and L-amino acids are detected (e.g., by fluorescence or mass spectrometry) and quantified by comparing their peak areas to known standards.[3][12] Mass spectrometry can also be used to analyze peptide fragments to identify specific sites of isomerization or racemization.[12][13]
Troubleshooting Guide
Problem: High levels of D-asparagine detected in the final peptide product.
| Possible Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Method | Solution: Switch from carbodiimide-only methods to uronium/aminium (HBTU, HATU) or phosphonium (PyBOP, BOP) based coupling reagents, which are more efficient and cause less racemization.[8][14] Alternatively, if using a carbodiimide like DIC, always include a racemization-suppressing additive such as HOBt or OxymaPure.[8][9] These additives form an active ester intermediate that is less prone to racemization. |
| Harsh Reaction Conditions | Solution 1: Lower Temperature. Perform the coupling step at a lower temperature (e.g., 0 °C or room temperature) instead of elevated temperatures, which can accelerate racemization.[1][10] This is particularly important for microwave-assisted syntheses where temperatures can be significantly elevated.[10][15] Solution 2: Use a Weaker Base. If a base is required for the coupling reaction, substitute a strong base like N,N-Diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8][9] |
| Inadequate Protecting Group Strategy | Solution: Ensure the use of a robust side-chain protecting group for asparagine, such as trityl (Trt). For particularly difficult sequences, consider advanced strategies like using backbone-protected dipeptides (e.g., Fmoc-AA-(Dmb)Gly-OH) to prevent the initial succinimide formation.[6] Novel protecting groups like the thiol-labile DNPBS have also been shown to suppress racemization.[16] |
| Base-Mediated Deprotection | Solution: During Fmoc-SPPS, the piperidine used for deprotection can promote succinimide formation. Adding a low concentration of HOBt (e.g., 0.1 M) to the 20% piperidine/DMF deprotection solution can significantly reduce this side reaction.[6][10] |
Data Summary
The choice of coupling reagent and the use of additives are paramount in controlling racemization. While exact percentages vary based on sequence and conditions, the relative effectiveness of different methods is well-established.
Table 1: Relative Impact of Coupling Reagents on Racemization
| Coupling Method | Additive | Relative Racemization Level | Comments |
| Carbodiimides (DCC, DIC) | None | High | Prone to causing significant racemization if used alone.[8] |
| Carbodiimides (DCC, DIC) | HOBt, HOAt, OxymaPure | Low | Additives form active esters that significantly suppress racemization.[8][9] |
| Uronium/Aminium (HBTU, TBTU, HATU) | None | Low | Generally efficient reagents with low associated racemization.[14][17] |
| Phosphonium (BOP, PyBOP) | None | Low | Offer good suppression of racemization, though some byproducts can be toxic (e.g., HMPA from BOP).[9][14] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Asn(Trt)-OH
This protocol utilizes a carbodiimide with the OxymaPure additive, a combination known to minimize racemization.[8]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH (3-5 equivalents)
-
OxymaPure (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard deprotection protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[1]
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH and OxymaPure in DMF. Add DIC to the solution.[1]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete reaction), allow the coupling to proceed longer.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) and methanol, then dry under vacuum.[8]
Protocol 2: Quantification of D-Asparagine by Chiral Amino Acid Analysis
This protocol describes the general workflow for determining the enantiomeric purity of asparagine in a synthetic peptide.
Materials:
-
Purified synthetic peptide (lyophilized)
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., o-phthalaldehyde and N-acetyl-L-cysteine)[3]
-
Appropriate buffers for HPLC/UPLC analysis
Procedure:
-
Peptide Hydrolysis: Place a known quantity of the purified peptide into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110 °C for a specified time (e.g., 3-24 hours). A shorter hydrolysis time (3 hours) can minimize acid-catalyzed racemization during the procedure itself.[3]
-
Sample Preparation: After hydrolysis, cool the sample and open the tube. Evaporate the HCl, typically using a vacuum centrifuge. Re-dissolve the resulting amino acid mixture in a suitable buffer.[1]
-
Derivatization (if required): React the amino acid hydrolysate with a chiral derivatizing agent according to the manufacturer's protocol to form diastereomers. This allows separation on a standard achiral column.[3]
-
Chiral HPLC/UPLC Analysis: Inject the derivatized (or underivatized, if using a chiral column) sample into an HPLC or UPLC system.
-
Column: Use a chiral column or a standard C18 column for separated diastereomers.
-
Mobile Phase: Employ a suitable gradient to separate the D- and L-amino acid derivatives.
-
Detection: Use a fluorescence or mass spectrometry detector for high sensitivity.[3]
-
-
Quantification: Identify the peaks corresponding to D-aspartate and L-aspartate by comparing retention times with derivatized standards. Calculate the percentage of the D-isomer by integrating the peak areas: % D-Asn = [Area(D) / (Area(D) + Area(L))] * 100.
Visual Guides
Mechanism of Asparagine Racemization
Caption: Mechanism of Asn Racemization via Succinimide Intermediate.
Troubleshooting Workflow for High D-Asn Levels
Caption: Troubleshooting Workflow for High D-Asn Levels.
Experimental Workflow for Asn Racemization Analysis
Caption: Experimental Workflow for Asn Racemization Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration protects asparagine residues against racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 12. A method for the detection of asparagine deamidation and aspartate isomerization of proteins by MALDI/TOF-mass spectrometry using endoproteinase Asp-N [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Selecting the appropriate cleavage cocktail for peptides with a Xan protecting group.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cleavage cocktail for peptides containing the Xanthydryl (Xan) protecting group.
Frequently Asked Questions (FAQs)
???+ question "What is the Xanthydryl (Xan) protecting group and why is it used in peptide synthesis?"
???+ question "What are the standard conditions for cleaving the Xan protecting group?"
???+ question "What is a cleavage cocktail and why are scavengers necessary?"
Troubleshooting Guide
???+ question "I am observing premature cleavage of the Xan group during my synthesis. What is the cause and how can I mitigate it?"
???+ question "My final peptide product is impure after cleavage. What are some potential side reactions related to Xan group removal?"
???+ question "The cleavage reaction seems incomplete, resulting in a low yield. What should I do?"
Cleavage Cocktail Selection Guide
The selection of the correct cleavage cocktail is critical and depends entirely on the amino acid composition of the peptide. The following flowchart provides a decision-making guide for choosing an appropriate cocktail.
Caption: Flowchart for selecting the appropriate cleavage cocktail.
Summary of Common Cleavage Cocktails
| Cocktail Name / Composition (v/v) | Recommended For | Advantages | Potential Issues / Side Reactions |
| TFA / TIS / H₂O (95 : 2.5 : 2.5) | Peptides without sensitive residues (Cys, Met, Trp).[1][2] | Good general-purpose, low-odor cocktail. Effective for quenching trityl cations.[3] | Not recommended for peptides containing Trp, Met, or Cys as it does not prevent their modification.[2][4] |
| Reagent B (Low Odor) TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | Peptides with Trt-based protecting groups.[5] | "Odorless" alternative to cocktails with thiols.[5] | Will not prevent the oxidation of methionine residues.[5] |
| Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Peptides with combinations of sensitive residues (Cys, Met, Trp, Tyr).[2][5] | Often used as a universal cleavage reagent due to its broad compatibility.[2][5] | Highly noxious and malodorous due to thiol scavengers. Requires careful handling in a fume hood.[4] |
| Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Peptides with Arg(Pmc/Mtr) and Trp, especially on PAL or BAL resins.[4][5] | Minimizes reattachment of the peptide to the linker at Trp residues.[5] | Highly noxious and malodorous.[4] |
TFA = Trifluoroacetic Acid, TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol
Detailed Experimental Protocol: Peptide Cleavage and Deprotection
This protocol provides a general methodology for cleaving a peptide containing a Xan-protected residue from the solid support and removing side-chain protecting groups.
Caution: All steps involving TFA and thiol scavengers must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared based on the selection guide above)
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes (ether-resistant)
-
Filtration apparatus
-
Nitrogen gas stream for drying
Methodology:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Wash the resin three times with DCM to remove any residual DMF and to swell the beads.[6]
-
-
Cleavage Reaction:
-
Prepare the selected cleavage cocktail immediately before use.[4]
-
Add the cleavage cocktail to the washed resin (use approximately 5-10 mL of cocktail per gram of resin).[4]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling or shaking for 1-4 hours.[1] The resin may change color (e.g., to deep yellow if Trt groups are present), which is normal.[4]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage solution directly into a centrifuge tube containing cold ether (at least 10 times the volume of the TFA filtrate).[5]
-
A white precipitate (the crude peptide) should form immediately as the TFA solution is added to the ether.[4]
-
Wash the resin twice more with a small volume of fresh TFA or DCM and add these washes to the cold ether to maximize recovery.
-
-
Peptide Precipitation and Washing:
-
Incubate the ether suspension at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the crude peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet at least three times with cold ether to remove residual scavengers and cleaved protecting groups.[4] This involves resuspending the pellet in fresh cold ether, centrifuging, and decanting.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification (typically by reverse-phase HPLC) and analysis (e.g., by mass spectrometry).
-
References
Technical Support Center: Characterizing Peptides with Boc-Asn(Xan)-OH
Welcome to our technical support center for researchers, scientists, and drug development professionals working with peptides containing Boc-Asn(Xan)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique analytical challenges encountered during the synthesis and characterization of these peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the xanthyl (Xan) protecting group on asparagine in Boc-SPPS?
A1: The xanthyl (Xan) group serves two main purposes in Boc-based solid-phase peptide synthesis (Boc-SPPS):
-
Prevents Dehydration: It protects the side-chain amide of asparagine from dehydration to a β-cyanoalanine residue, a common side reaction when using carbodiimide activation reagents.[1]
-
Improves Solubility: The Xan group enhances the solubility of the Boc-Asn-OH derivative, facilitating its handling and coupling efficiency.[1]
Q2: Under what conditions is the Xan group removed?
A2: The Xan group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[1] This is often done concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[2]
Q3: What are the most common side reactions associated with the use of this compound?
A3: The most common side reactions include:
-
Premature Deprotection: Due to its high acid lability, the Xan group can be prematurely cleaved under mildly acidic conditions, potentially during coupling steps.[2]
-
Alkylation during Cleavage: The cleavage of the Xan group generates a stable xanthyl cation, which can alkylate nucleophilic residues like tryptophan if not properly scavenged.[3][4]
Troubleshooting Guides
Problem 1: Unexpected peaks in the crude HPLC chromatogram.
Possible Cause:
-
Premature Cleavage of Xan Group: The appearance of a more hydrophilic peak earlier than the target peptide could indicate a species where the Xan group has been prematurely removed.
-
Dehydration of Asparagine: If the Xan group is lost prematurely, the unprotected asparagine side chain may undergo dehydration during a subsequent coupling step, leading to a β-cyanoalanine-containing peptide.
-
Xanthyl Cation Adducts: During final cleavage, the xanthyl cation may form adducts with the peptide, resulting in more hydrophobic, later-eluting peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocol: Optimization of Cleavage Cocktail
To minimize alkylation by the xanthyl cation, especially for peptides containing tryptophan, an optimized scavenger cocktail is crucial.
-
Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Tryptophan-Containing Peptide Cocktail: 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), 1% TIS.
-
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and drain.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Incubate at room temperature for 2-4 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Quantitative Data Summary: Scavenger Efficiency (Hypothetical Data)
| Scavenger Cocktail | Target Peptide Purity (%) | Tryptophan-Xan Adduct (%) |
| 95% TFA, 5% H₂O | 85 | 10 |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 92 | 3 |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 96 | <1 |
Problem 2: Broad or tailing peaks during RP-HPLC purification.
Possible Cause:
-
On-column Aggregation: The bulky, hydrophobic Xan group may contribute to peptide aggregation on the reversed-phase column.
-
Co-elution of Similar Species: Closely related impurities, such as peptides with and without the Xan group, may co-elute, leading to peak broadening.
-
Ion Pairing Issues: Inefficient ion pairing can lead to poor peak shape.
Troubleshooting Strategies:
-
Modify HPLC Gradient: Use a shallower gradient to improve the resolution of closely eluting species.
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60 °C) can reduce aggregation and improve peak shape.
-
Change Mobile Phase Additive: If using TFA, consider switching to formic acid for MS-compatibility and potentially different selectivity.
-
Alter Stationary Phase: A column with a different stationary phase (e.g., C8 instead of C18) or a wider pore size may provide better separation.
Problem 3: Ambiguous Mass Spectrometry Results.
Possible Cause:
-
Unexpected Fragmentation: The presence of the Xan group may alter the expected fragmentation pattern of the peptide backbone.
-
In-source Fragmentation/Adducts: The Xan group may be labile in the mass spectrometer source, leading to the observation of both the intact peptide and the peptide minus the Xan group. Adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also common.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ambiguous mass spectrometry data.
Problem 4: NMR spectra are difficult to interpret.
Possible Cause:
-
Signal Overlap: The aromatic protons of the xanthyl group will appear in the downfield region of the ¹H NMR spectrum (typically 7.0-7.5 ppm), potentially overlapping with the signals of other aromatic residues like Phe, Tyr, and Trp.
-
Conformational Broadening: The bulky Xan group may lead to conformational heterogeneity in solution, resulting in broadened NMR signals.
Troubleshooting and Analysis Strategy:
-
Acquire 2D NMR Spectra:
-
TOCSY: To identify the spin systems of individual amino acid residues.
-
NOESY/ROESY: To identify through-space correlations, which can help in sequential assignment and confirm the proximity of the Xan group to other parts of the peptide.
-
-
Identify Xan Group Protons: The xanthyl group has a characteristic set of aromatic proton signals and a methine proton signal that can be identified.
-
Compare with Xan-cleaved Peptide: If possible, acquire an NMR spectrum of the peptide after cleavage of the Xan group to aid in the assignment of the remaining signals.
Expected ¹H NMR Chemical Shifts for Xan Group (in CDCl₃, approximate)
| Proton | Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 |
| Methine CH | ~6.0 |
Experimental Protocols
Protocol 1: General Procedure for Boc-SPPS incorporating this compound
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.
-
Washes: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes).
-
Washes: Wash the resin with DMF (3x).
-
Coupling:
-
Pre-activate 3 equivalents of this compound with 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion with a Kaiser (ninhydrin) test.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail (see "Optimization of Cleavage Cocktail" above) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and add the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by RP-HPLC.
References
Impact of repeated TFA treatments on the stability of the xanthyl group.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the xanthyl (Xan) protecting group, particularly in the context of repeated trifluoroacetic acid (TFA) treatments during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the xanthyl (Xan) group in peptide synthesis?
A1: The xanthyl (Xan) group is utilized as a side-chain protecting group, primarily for asparagine (Asn) and glutamine (Gln) residues in Boc-based solid-phase peptide synthesis (SPPS). Its main purpose is to prevent the dehydration of the side-chain amide to a nitrile during the activation step of coupling, a common side reaction when using carbodiimide reagents.[1] Additionally, the bulky nature of the Xan group can improve the solubility of the protected amino acid derivative.[1]
Q2: Under what conditions is the xanthyl group typically removed?
A2: The xanthyl group is acid-labile and is typically removed under strong acidic conditions.[2] In Boc-SPPS, the repeated use of trifluoroacetic acid (TFA) for the removal of the N-terminal Boc protecting group will also lead to the cleavage of the Xan group.[1] For final cleavage of the peptide from the resin, a cocktail containing a high concentration of TFA is used to remove all acid-labile protecting groups, including Xan.
Q3: How stable is the xanthyl group to repeated TFA treatments in Boc-SPPS?
A3: The xanthyl group is sensitive to the acidic conditions used for Boc deprotection (typically 50% TFA in dichloromethane). While it is designed to be removed during the final cleavage, some degree of premature removal can occur during the repeated TFA deprotection steps throughout the synthesis of a long peptide. However, for many applications, the premature removal of the Xan group after the asparagine residue has been incorporated into the peptide chain is not considered a significant issue, as the primary risk of side-chain dehydration is during the coupling of that specific residue.[1]
Q4: What are the potential consequences of premature Xan group removal?
A4: Premature loss of the Xan group exposes the side-chain amide of asparagine. While the risk of dehydration is highest during the initial coupling of the Asn residue, an unprotected side chain in subsequent steps could still be susceptible to other side reactions, though this is less common. The primary concern with premature deprotection is the potential for side reactions if the exposed amide participates in undesired chemical transformations during the remainder of the synthesis.
Q5: Are there any common side reactions associated with the final TFA cleavage of Xan-protected peptides?
A5: During the final TFA cleavage, the cleavage of the Xan group generates a stable xanthyl cation. This cation, if not properly "scavenged," can lead to the alkylation of sensitive residues in the peptide chain, such as tryptophan and tyrosine. Therefore, it is crucial to include scavengers in the TFA cleavage cocktail to trap these reactive species.
Q6: How can I minimize the premature loss of the Xan group?
A6: While some degree of loss may be unavoidable with repeated TFA treatments, you can consider the following to mitigate premature cleavage:
-
Minimize TFA exposure time: Use the minimum time required for complete Boc deprotection in each cycle.
-
Optimize TFA concentration: While 50% TFA is standard for Boc removal, for particularly sensitive sequences, a lower concentration might be tested, though this could lead to incomplete Boc removal.
-
Consider alternative protecting groups for very long peptides: For the synthesis of exceptionally long peptides requiring numerous TFA deprotection cycles, evaluating a more acid-stable protecting group for the asparagine side chain might be warranted if premature deprotection is proving to be a significant problem.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of nitrile-modified peptide in final product | Incomplete protection of the asparagine side chain or premature loss of the Xan group before coupling. | Ensure complete protection of the Boc-Asn(Xan)-OH starting material. Minimize TFA exposure during cycles preceding the asparagine coupling. |
| Unexpected side-products after final cleavage | Alkylation of sensitive residues (e.g., Trp, Tyr) by the xanthyl cation generated during cleavage. | Always use a cleavage cocktail containing appropriate scavengers such as triisopropylsilane (TIS), water, and/or thioanisole to trap the xanthyl cation. |
| Low yield of the desired peptide | Cumulative loss of peptide from the resin due to the lability of the linker in highly acidic conditions over many cycles. While not directly related to the Xan group, it's a common issue in Boc-SPPS. | Consider using a more stable resin linker if synthesizing a very long peptide. |
| Difficulty in purifying the final peptide | Presence of deletion sequences or byproducts from premature deprotection. | Optimize coupling and deprotection times at each step. Use HPLC to monitor the purity of the crude product and optimize purification protocols. |
Data Presentation
| Protecting Group | Typical Cleavage Conditions | Relative Stability to TFA | Key Advantages | Potential Issues |
| Xanthyl (Xan) | Strong acid (e.g., TFA) | Low | Good solubility of the protected amino acid; prevents nitrile formation. | Susceptible to premature loss with repeated TFA treatments. |
| Trityl (Trt) | Mild to strong acid (e.g., TFA) | Moderate | Widely used in Fmoc-SPPS; good solubility. | Can be less effective at preventing certain side reactions compared to Xan. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Strong acid (e.g., TFA) | Moderate | Offers good protection. | Can lead to side reactions during cleavage; may result in less pure peptides compared to Xan.[2] |
Experimental Protocols
Protocol 1: Monitoring Xanthyl Group Stability During Boc-SPPS
This protocol outlines a method to assess the stability of the Xan group over several TFA deprotection cycles.
1. Synthesis Setup: a. Synthesize a short model peptide on a standard Boc-compatible resin (e.g., PAM resin), incorporating a this compound residue early in the sequence. b. After the coupling of the Asn(Xan) residue, take a small sample of the resin.
2. Simulated Boc Deprotection Cycles: a. Subject the remaining resin to a predetermined number of simulated Boc deprotection cycles. Each cycle consists of: i. Treatment with 50% TFA in DCM for 30 minutes. ii. Neutralization with 5% DIEA in DCM. iii. Washing with DCM. b. After a set number of cycles (e.g., 5, 10, 15), remove a small aliquot of the resin.
3. Cleavage and Analysis: a. Cleave the peptide from the resin samples taken at different cycle points using a standard cleavage cocktail (e.g., HF or TFMSA). b. Analyze the crude peptide from each time point by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. c. Compare the chromatograms to identify the emergence of a peak corresponding to the peptide with an unprotected asparagine side chain. d. Quantify the relative peak areas to estimate the percentage of Xan group loss at each stage.
Protocol 2: Final Cleavage of a Xan-Protected Peptide
This protocol describes the final cleavage and deprotection of a peptide containing an Asn(Xan) residue.
1. Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Note: A simpler cocktail of TFA/Water/TIS (95:2.5:2.5) may be sufficient for peptides without sensitive residues.
-
Cold diethyl ether
2. Procedure: a. Place the dried peptide-resin in a suitable reaction vessel. b. Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh TFA to ensure complete recovery. f. Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether. g. Collect the precipitated peptide by centrifugation or filtration. h. Wash the peptide pellet with cold diethyl ether to remove scavengers. i. Dry the crude peptide under vacuum. j. Purify the crude peptide by RP-HPLC.
Visualizations
Caption: Troubleshooting workflow for Xan group instability.
Caption: Factors influencing xanthyl group stability and side reactions.
References
Validation & Comparative
A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the propensity for side-chain dehydration to a nitrile and the formation of aspartimide intermediates. Both side reactions can lead to impurities that are difficult to separate from the target peptide, ultimately impacting yield and purity. The use of side-chain protecting groups for the amide moiety of asparagine is a critical strategy to mitigate these issues. This guide provides a detailed comparison of two commonly employed protected asparagine derivatives in Boc-based SPPS: Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) and Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH).
Performance Comparison: A Balancing Act of Protection and Deprotection
The choice between the Xanthyl (Xan) and Trityl (Trt) protecting groups for the asparagine side chain involves a trade-off between their effectiveness in preventing side reactions, their impact on solubility, and the kinetics of their removal. While both serve the primary purpose of shielding the side-chain amide, their distinct chemical properties influence the overall success of the peptide synthesis.
Key Performance Parameters
| Parameter | This compound | Boc-Asn(Trt)-OH |
| Primary Application | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1][2] | Commonly used in Fmoc-SPPS, but also applied in Boc-SPPS to enhance solubility and minimize side-product formation.[1][3] |
| Prevention of Dehydration (Nitrile Formation) | The Xan group effectively protects the amide from dehydration, particularly during activation with carbodiimide reagents.[2] | The bulky Trt group also prevents dehydration of the side-chain amide during activation. |
| Prevention of Aspartimide Formation | The Xan protecting group is known to suppress aspartimide formation. | The Trt group is also utilized to reduce the incidence of aspartimide formation.[4] |
| Solubility | The xanthyl group significantly improves the solubility of the asparagine derivative in common SPPS solvents.[2] | The trityl group is well-regarded for increasing the solubility of the asparagine derivative, which can lead to higher yields.[3] |
| Deprotection Conditions | The Xan group is readily removed with trifluoroacetic acid (TFA), typically during the standard Boc deprotection steps.[2] | The Trt group is also cleaved under acidic conditions, generally with TFA.[1] |
| Cleavage Kinetics | Cleavage of the Xan group is generally efficient. Since the protection is most critical during the coupling of the asparagine residue, its subsequent removal during Boc deprotection cycles is not typically problematic.[2] | Removal of the Trt group can be slower, especially when the Asn(Trt) residue is located at the N-terminus of the peptide. In such cases, extended deprotection times may be necessary.[5] |
Experimental Considerations and Methodologies
General Boc-SPPS Workflow
The following diagram illustrates a standard cycle for Boc-based solid-phase peptide synthesis.
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Asparagine
This protocol outlines the key steps for incorporating either this compound or Boc-Asn(Trt)-OH into a growing peptide chain.
-
Resin Swelling: The solid support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]
-
Washing: The resin is thoroughly washed with DCM and isopropanol to remove residual acid and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, to prepare it for coupling.[7]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of either this compound or Boc-Asn(Trt)-OH and a suitable activating agent (e.g., HBTU, DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The improved solubility of both Xan and Trt protected asparagine derivatives is beneficial at this stage.[2][3]
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Side Reaction Pathways
The primary side reactions associated with asparagine incorporation are dehydration and aspartimide formation. The choice of protecting group directly influences the extent to which these side reactions are suppressed.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
Guarding the Integrity of Peptide Synthesis: A Comparative Guide to Boc-Asn(Xan)-OH Incorporation and its Mass Spectrometry Validation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of asparagine (Asn) residues presents a significant challenge. The primary obstacle is the dehydration of the asparagine side-chain amide during the activation step, leading to the formation of a β-cyanoalanine byproduct. This modification not only compromises the peptide's structural integrity and biological activity but also complicates purification. This guide provides an objective comparison of using side-chain protected Boc-Asn(Xan)-OH versus unprotected asparagine and details the mass spectrometry workflows used to validate successful incorporation.
The use of the xanthyl (Xan) protecting group on the side chain of Boc-protected asparagine is a robust strategy to prevent this undesirable dehydration.[1] This is particularly crucial when employing carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which are known to promote this side reaction.[1] An alternative and widely used approach in Fmoc-based SPPS is the use of a trityl (Trt) protecting group, as seen in Fmoc-Asn(Trt)-OH, which also effectively prevents dehydration.[2]
Performance Comparison: The Evidence in the Mass Spectrum
The most direct method to verify the successful incorporation of asparagine and to detect the presence of dehydration byproducts is mass spectrometry.[3] The dehydration of an asparagine residue results in the loss of a water molecule, which corresponds to a mass difference of -18 Da in the resulting peptide.[4]
Below is a comparative data summary for a hypothetical model peptide (e.g., Ac-Gly-Asn-Gly-NH2) illustrating the expected mass spectrometry results when using unprotected Boc-Asn-OH versus the side-chain protected this compound.
| Synthesis Strategy | Expected Product | Theoretical Monoisotopic Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Key Impurity | Theoretical Impurity Mass [M+H]⁺ |
| This compound | Ac-Gly-Asn-Gly-NH₂ | 274.12 Da | 274.12 Da | Minimal to None | N/A |
| Unprotected Boc-Asn-OH | Ac-Gly-Asn-Gly-NH₂ | 274.12 Da | 274.12 Da | Dehydrated Peptide | 256.11 Da |
This data clearly illustrates that while the desired product can be formed using unprotected asparagine, there is a significant risk of contamination with the dehydrated byproduct, which is readily identifiable by mass spectrometry. The use of this compound is designed to minimize or eliminate the formation of this impurity, leading to a cleaner crude product and simplifying subsequent purification.
Experimental Protocols
Herein are detailed methodologies for the key experiments: solid-phase peptide synthesis of the model peptide and its subsequent mass spectrometry analysis.
Protocol 1: Boc-SPPS of Model Peptide (Ac-Gly-Asn-Gly-NH2)
This protocol outlines the manual solid-phase synthesis on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
First Amino Acid Coupling (Gly):
-
In a separate vial, dissolve Boc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DI(S)PEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash with DMF (5x).
-
Second Amino Acid Coupling (Asn):
-
Method A (Protected): Use this compound. Prepare the activated amino acid solution as described in step 3.
-
Method B (Unprotected): Use Boc-Asn-OH. Prepare the activated amino acid solution as described in step 3.
-
Couple for 2 hours and monitor with a Kaiser test.
-
-
Repeat Boc Deprotection and Neutralization.
-
Third Amino Acid Coupling (Gly): Couple Boc-Gly-OH as described in step 3.
-
Acetylation: Cap the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase HPLC.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a 50:50 acetonitrile/water solution containing 0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. Then, spot 1 µL of the peptide solution onto the same spot. Allow the mixture to co-crystallize at room temperature.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the instrument using a standard peptide mixture.
-
Data Analysis: Identify the [M+H]⁺ peak for the full-length peptide. Search for a peak at -18 Da from the main product peak, which would indicate the presence of the dehydrated byproduct.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the validation workflow.
References
A Comparative Analysis of Asparagine Side-Chain Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary issue is the susceptibility of the side-chain amide to undergo dehydration to a nitrile during the activation step, particularly with carbodiimide-based reagents. This and other potential side reactions can lead to impurities that are difficult to separate from the target peptide, ultimately impacting yield and biological activity. To mitigate these issues, various protecting groups for the asparagine side-chain have been developed. This guide provides a comparative analysis of the most commonly used protecting groups, supported by available experimental data and detailed protocols to aid in the selection of the optimal strategy for your research.
Key Performance Metrics of Asparagine Protecting Groups
The selection of an appropriate asparagine side-chain protecting group is a critical decision in peptide synthesis. The ideal protecting group should not only effectively prevent side reactions but also be compatible with the overall synthetic strategy, ensuring high yield and purity of the final peptide. The following table summarizes the performance of common asparagine protecting groups based on available data.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn. Effectively prevents side-chain dehydration.[1] Improves the solubility of the Fmoc-Asn-OH derivative. | Steric hindrance can sometimes slow down coupling reactions.[2] Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[3] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours. |
| Monomethoxytrityl (Mmt) | Higher solubility in DMF compared to Fmoc-Asn(Trt)-OH, facilitating coupling at higher concentrations.[4] More acid-labile than Trt, allowing for faster and milder deprotection.[3] | Due to its high acid sensitivity, coupling is best performed with base-mediated methods like PyBOP/DIPEA.[5] | Rapid cleavage, even for N-terminal residues. Can be removed with 1% TFA in DCM.[3] |
| Xanthenyl (Xan) | Effective in preventing aspartimide formation.[5] | Less commonly used than Trt, with less available comparative data. Can still allow for some level of aspartimide formation.[6] | Cleaved with standard TFA cleavage cocktails.[6] |
| Dimethoxybenzhydryl (Mbh) | Couples rapidly without dehydration side reactions when using BOP reagent.[7] | Can generate reactive carbocations upon cleavage, leading to alkylation of sensitive residues like tryptophan.[7] | Acidolytic cleavage with TFA.[7] |
| 2,4,6-Trimethoxybenzyl (Tmob) | Couples rapidly without dehydration side reactions when using BOP reagent.[7] | Similar to Mbh, can cause significant alkylation of tryptophan residues during cleavage.[7] | Acidolytic cleavage with TFA.[7] |
| N-dimethylcyclopropylmethyl (Dmcp) | Reported to have faster coupling and cleavage kinetics compared to Trt.[8] Peptides containing Asn(Dmcp) show enhanced solubility and are less prone to aggregation.[8] More soluble in DMF than Fmoc-Asn(Trt)-OH.[8] | Less commonly used than Trt, with limited commercially available sources and comparative data. | Rapid cleavage with TFA, even for N-terminal residues.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues. Below are generalized protocols for the coupling and deprotection steps in Fmoc-based SPPS.
Protocol 1: Coupling of Fmoc-Asn(PG)-OH
This protocol describes the standard procedure for coupling a side-chain protected Fmoc-asparagine derivative to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Asn(PG)-OH (e.g., PG = Trt, Mmt) (3-5 equivalents)
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-4.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asn(PG)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature. For sterically hindered residues like Asn(Trt), a longer coupling time or a double coupling may be necessary.[2]
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
Protocol 2: Side-Chain Deprotection and Cleavage
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used and the amino acid sequence. A standard cocktail for Trt removal is 95% TFA, 2.5% TIS, and 2.5% water.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-4 hours. For N-terminal Asn(Trt), the cleavage time may need to be extended.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Analysis of Side Reactions
The primary side reaction to monitor when using asparagine is dehydration of the side-chain amide to a nitrile. This results in a mass loss of 18 Da, which can be readily detected by mass spectrometry.[2] Quantification of this and other impurities can be performed by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. Alkylation of tryptophan residues is another potential side reaction, especially when using Mbh and Tmob protecting groups, and can be identified by mass spectrometry and quantified by HPLC.[7]
Visualizing the Selection Process
The choice of an asparagine protecting group depends on several factors, including the peptide sequence, the desired purity, and the synthetic strategy. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group.
Caption: Decision workflow for asparagine protecting group selection.
This guide provides a framework for making informed decisions about asparagine side-chain protection in peptide synthesis. The choice of protecting group should always be tailored to the specific requirements of the target peptide to maximize the chances of a successful synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the NMR Characterization of Boc-Asn(Xan)-OH and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical factor influencing reaction efficiency, prevention of side reactions, and the purity of the final peptide. Asparagine, in particular, presents challenges due to the reactivity of its side-chain amide, which can lead to dehydration and rearrangement reactions. This guide provides a comparative analysis of Nα-Boc-Nβ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH), a key building block in Boc-SPPS, and its alternatives, with a focus on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
The xanthyl (Xan) protecting group on the side chain of asparagine offers significant advantages, including enhanced solubility of the amino acid derivative and effective prevention of dehydration of the amide side chain during the coupling steps in peptide synthesis. This guide presents a detailed look at the NMR spectroscopic signature of this compound, offering a baseline for its characterization, and compares it with other strategies for asparagine protection.
Quantitative NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Boc (t-butyl) | 1.45 | s | - |
| β-CH₂ | 2.80 - 3.10 | m | - |
| α-CH | 4.40 - 4.60 | m | - |
| α-NH (Boc) | 5.30 - 5.50 | d | ~ 7-8 |
| Xan-CH | 6.30 - 6.50 | d | ~ 7-8 |
| Xan-aromatic | 7.10 - 7.50 | m | - |
| Side-chain NH | 8.00 - 8.30 | d | ~ 7-8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | 28.3 |
| β-CH₂ | ~36-38 |
| α-CH | ~52-54 |
| Xan-CH | ~55-57 |
| Boc (C(CH₃)₃) | 80.5 |
| Xan-aromatic | 116 - 141 |
| Xan-aromatic (C-O) | 151 - 153 |
| Boc (C=O) | 155.8 |
| Side-chain C=O | ~171-173 |
| Carboxylic acid C=O | ~174-176 |
Comparison with Alternative Asparagine Protection Strategies
The primary alternative to using a side-chain protected asparagine derivative like this compound is to use Boc-Asn-OH directly. However, this approach is fraught with potential side reactions. Other protecting groups have also been explored, though the xanthyl group remains a popular choice in Boc-SPPS.
Table 3: Comparison of Asparagine Protection Strategies in Boc-SPPS
| Protecting Group Strategy | Advantages | Disadvantages | Typical Characterization Methods |
| Xanthyl (Xan) | - Prevents dehydration of the side-chain amide.- Improves solubility of the amino acid derivative.[1] | - Adds significant molecular weight.- Requires cleavage with strong acid (e.g., HF or TFMSA). | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
| None (Boc-Asn-OH) | - Commercially available and inexpensive.[2] | - Prone to dehydration to a nitrile derivative during activation.- Can lead to aspartimide formation in the peptide chain. | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
| Trityl (Trt) and Methoxy-substituted Trityl | - Acid-labile protecting group. | - Can be bulky, potentially hindering coupling efficiency.- May not be fully stable to repeated Boc deprotection steps. | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Provides good protection against dehydration. | - Can be challenging to remove completely. | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
Experimental Protocols
A standard protocol for the NMR characterization of this compound is outlined below.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for characterizing this compound and the logical relationship of its use in peptide synthesis.
References
A Head-to-Head Comparison of Coupling Reagents for Boc-Asn(Xan)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides, directly impacting yield, purity, and the preservation of stereochemical integrity. This is particularly true for amino acids like asparagine, which are prone to side reactions. The use of N-α-Boc-N-γ-xanthyl-L-asparagine, or Boc-Asn(Xan)-OH, mitigates the primary side reaction of side-chain amide dehydration to a nitrile, a known issue with carbodiimide reagents.[1][2] The xanthyl (Xan) protecting group enhances solubility and shields the amide, allowing for a more focused evaluation of the coupling reagent's core efficiency in amide bond formation and its propensity to cause epimerization.[1][3][4]
This guide provides an objective, data-driven comparison of common coupling reagents for the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Performance Overview of Key Coupling Reagents
The most prevalent classes of coupling reagents in modern peptide synthesis are carbodiimides (often with additives), aminium/uronium salts, and phosphonium salts.[5] Their performance varies, especially when dealing with sterically hindered couplings or sequences prone to aggregation.
-
Aminium/Uronium Reagents (HATU, HCTU, HBTU, COMU): This class is renowned for high efficiency and rapid reaction times.[6][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard for difficult sequences due to its high reactivity, which stems from the formation of a highly reactive OAt-ester.[6] This translates to faster reactions and reduced epimerization compared to its HOBt-based counterpart, HBTU.[6][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 6-chloro-HOBt moiety, which enhances reaction rates compared to HBTU, making it a highly efficient reagent.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective reagent suitable for most standard coupling reactions.[5][7] However, it can be less effective for challenging sequences and may lead to a higher degree of epimerization than HATU.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to HATU but with a superior safety profile, as it avoids the potentially explosive benzotriazole derivatives.[5][9] It also boasts better solubility and a reduced allergenic potential.[8][9]
-
-
Carbodiimides (DIC/HOBt):
-
DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective choice. The primary role of the Xan group on asparagine is to prevent the dehydration side reaction that DIC can cause.[1] While effective, this combination can be slower and more prone to epimerization than modern aminium salts, especially in difficult couplings.[6][10]
-
Data Presentation: Coupling Reagent Performance
While specific head-to-head quantitative data for this compound is not extensively published, the following table summarizes the relative performance of these reagents based on their known efficacy in synthesizing "difficult" sequences, which present analogous challenges.
| Coupling Reagent | Relative Reactivity | Epimerization Risk | Key Advantages | Key Disadvantages |
| HATU | Very High | Low | Superior efficiency for difficult sequences, fast reaction times, minimizes epimerization.[6] | Higher cost, potential for guanidinylation side reaction if used in excess.[8] |
| HCTU | High | Low-Medium | More reactive than HBTU, good compromise on cost and performance.[5] | Contains potentially explosive 6-Cl-HOBt moiety. |
| COMU | Very High | Low | High efficiency comparable to HATU, enhanced safety (non-explosive), excellent solubility.[5][9] | Can be less effective than HBTU/HCTU on certain resins for some sequences.[11] |
| HBTU | Medium-High | Medium | Cost-effective, reliable for routine synthesis, good solubility of byproducts.[5][7] | Less efficient for difficult couplings, higher epimerization risk than HATU.[6] |
| DIC/HOBt | Medium | Medium-High | Low cost, simple protocol. The Xan group on Asn prevents dehydration.[1] | Slower reaction times, byproducts can be problematic in SPPS (DIC).[8] |
Experimental Protocols & Methodologies
A standardized protocol is crucial for comparing reagent performance. Below is a general methodology for the coupling of this compound during Boc-SPPS on a 0.1 mmol scale.
Resin Preparation
-
Resin: Phenylacetamidomethyl (PAM) resin is suitable for Boc-SPPS to produce a C-terminal carboxylic acid.[12]
-
Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).
Boc Deprotection
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[12]
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Wash with Isopropanol (IPA) to shrink the resin and help remove trapped acid.[12]
Neutralization
-
Neutralize the resulting trifluoroacetate salt by treating the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.[12]
-
Wash the resin with DCM and then DMF to prepare for coupling.
Amino Acid Activation and Coupling (Reagent-Specific)
-
General Setup: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and the coupling reagent (0.38 mmol, 3.8 eq.) in DMF. Add the base and allow for a short pre-activation period before adding the solution to the neutralized resin.
-
Method A: HATU/HCTU/HBTU
-
Dissolve this compound and the chosen aminium salt in ~2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes.
-
-
Method B: COMU
-
Dissolve this compound and COMU in ~2 mL of DMF.
-
Add DIPEA (0.4 mmol, 4 eq.).[8]
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes.
-
-
Method C: DIC/HOBt
-
Dissolve this compound and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq.).
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours.
-
Post-Coupling
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling may be necessary.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single coupling cycle for this compound during Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Logical Relationship of Reagent Activation
This diagram shows the fundamental activation pathway common to aminium/uronium and carbodiimide/additive coupling methods.
Caption: Activation of the carboxylic acid to form the peptide bond.
References
- 1. peptide.com [peptide.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
A Comparative Guide to Mitigating Aspartimide Formation: A Quantitative Assessment of Asparagine Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of aspartimide is a critical challenge that can compromise the purity, yield, and biological activity of the final peptide product. This side reaction, particularly prevalent during solid-phase peptide synthesis (SPPS) using Fmoc chemistry, involves the cyclization of an asparagine (Asn) or aspartic acid (Asp) residue. This guide provides a quantitative comparison of various side-chain protecting groups for asparagine and aspartic acid in minimizing aspartimide formation, supported by experimental data and detailed protocols.
Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of an Asn or Asp residue, leading to a five-membered succinimide ring.[1][2] This cyclic intermediate is unstable and can subsequently undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, or react with the deprotection base (e.g., piperidine) to form piperidide adducts.[1] The formation of these by-products complicates purification and can lead to heterogeneous final products with altered biological properties.
Quantitative Comparison of Protecting Groups
The choice of the side-chain protecting group for Asn and Asp residues is a key factor in controlling the extent of aspartimide formation. Below is a summary of quantitative data from studies comparing different protecting groups in the synthesis of the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2, which is known to be susceptible to this side reaction.
| Protecting Group | Aspartimide Formation (%) per cycle | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 0.44 | 14.2 | [2] |
| Fmoc-Asp(OMpe)-OH | 0.22 | 10.9 | [2] |
| Fmoc-Asp(OBno)-OH | 0.10 | 0.8 | [2] |
Table 1: Comparison of aspartimide formation and racemization for different Asp protecting groups in the synthesis of Ac-VKDGYI-NH2 after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
In a separate study, the use of Asp(OBno) in the synthesis of Teduglutide, which contains the problematic Asp-Asn and Asp-Gly motifs, resulted in a 25% reduction in aspartimide formation compared to using Asp(OtBu).[3]
Another innovative approach is the use of Cyanosulfurylides (CSY) as a protecting group. For the synthesis of Teduglutide, the use of Asp(CSY) showed no detectable aspartimide formation, whereas the conventional synthesis with tert-butyl ester protected Asp resulted in significant amounts of the aspartimide side-product.[4] Similarly, in the synthesis of a low-density lipoprotein class A (LDLa) domain, the CSY protecting group enabled the successful synthesis, while the synthesis with the conventional tert-butyl ester protecting group was unsuccessful due to aspartimide formation.[4][5]
For asparagine, the trityl (Trt) protecting group is commonly used.[6] While it improves solubility and prevents side reactions of the amide group, aspartimide formation can still occur, particularly in sequences with adjacent Gly, Ser, or Asn residues.[3][7] The use of more sterically hindering protecting groups or backbone protection strategies can be beneficial in these cases.
Experimental Protocols
The quantitative data presented above is typically generated using a standardized experimental workflow designed to assess the propensity for aspartimide formation under conditions that mimic automated SPPS.
1. Model Peptide Synthesis: A peptide sequence known to be prone to aspartimide formation, such as the scorpion toxin II fragment (Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2), is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[2] The synthesis is carried out with different Asn or Asp residues bearing the protecting groups to be compared.
2. Forced Degradation Study: To simulate the cumulative effect of repeated deprotection steps during a long synthesis, the resin-bound peptide is subjected to prolonged treatment with the Fmoc deprotection reagent. A common condition is incubation with 20% piperidine in dimethylformamide (DMF) for an extended period (e.g., 200 minutes, equivalent to 100 two-minute deprotection cycles) at room temperature.[2]
3. Cleavage and Deprotection: Following the forced degradation, the peptide is cleaved from the resin and all remaining protecting groups are removed using a standard cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water).
4. Quantitative Analysis by LC-MS: The crude peptide mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[8][9]
-
Chromatographic Separation: A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like TFA. This allows for the separation of the desired peptide from the aspartimide intermediate and its subsequent hydrolysis products.
-
Mass Spectrometry Detection: The mass spectrometer is used to identify the peaks corresponding to the target peptide and the aspartimide-related by-products. Aspartimide formation results in a mass loss of 18 Da (loss of a water molecule) compared to the target peptide.[8]
-
Quantification: The relative percentage of aspartimide formation is determined by integrating the peak areas of the respective species in the HPLC chromatogram.
Visualizing the Process
Aspartimide Formation Pathway
A diagram illustrating the base-catalyzed formation of the aspartimide intermediate and its subsequent conversion to various side products.
Experimental Workflow for Quantifying Aspartimide Formation
A schematic of the experimental workflow used to quantitatively assess aspartimide formation with different protecting groups.
Conclusion
The quantitative data clearly indicates that the choice of the asparagine or aspartic acid side-chain protecting group has a significant impact on the level of aspartimide formation during Fmoc-SPPS. While the standard OtBu group offers a baseline level of protection, bulkier ester groups like OMpe and particularly OBno can substantially reduce this side reaction. For highly sensitive sequences, novel protecting groups such as CSY may offer a near-complete suppression of aspartimide formation. Researchers and drug development professionals should consider the specific peptide sequence and the acceptable level of impurities when selecting a protecting group strategy, with the understanding that more advanced protecting groups may come at a higher cost but can significantly streamline the purification process and improve the quality of the final product.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
The Guardian of Function: A Comparative Guide to Asparagine Protection in Synthetic Peptide Bioactivity
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of innovation. However, the seemingly simple inclusion of asparagine (Asn) can introduce a cascade of chemical challenges that compromise the purity, stability, and ultimately, the biological function of the final product. This guide provides an objective comparison of synthetic strategies with and without asparagine side-chain protection, supported by experimental insights, to illuminate the critical impact of this choice on the biological activity of synthetic peptides.
The primary challenge during the synthesis of peptides containing asparagine is the susceptibility of its side-chain amide to undergo undesirable side reactions. The most notable of these is the dehydration of the amide to form a β-cyanoalanine residue, particularly when carbodiimide activators are used. This modification introduces a structural and chemical alteration that can significantly impact the peptide's ability to interact with its biological target. Furthermore, even if the native asparagine residue is successfully incorporated, it can undergo deamidation under physiological conditions to form aspartic acid and isoaspartic acid, which can also alter biological activity.
The Impact of Asparagine Protection on Peptide Purity and Side Reactions
The use of protecting groups on the asparagine side chain is a widely adopted strategy to mitigate synthesis-related side reactions. In Fmoc-based solid-phase peptide synthesis (SPPS), the trityl (Trt) group is the most common choice, yielding Fmoc-Asn(Trt)-OH. For Boc-based synthesis, the xanthyl (Xan) group is frequently employed, resulting in Boc-Asn(Xan)-OH.
The primary advantage of using these protecting groups is the prevention of side-chain dehydration during the coupling step.[1][2][3] This leads to a significantly purer crude peptide product with a lower incidence of deletion sequences and other impurities.[4][5] Moreover, protected asparagine derivatives often exhibit improved solubility in the organic solvents used for SPPS, which can lead to more efficient and complete coupling reactions.[2][4][6]
However, the use of protecting groups is not without its own set of considerations. The protecting groups themselves can sometimes lead to other side reactions. For instance, the acid-labile Mbh and Tmob protecting groups can generate reactive carbocations upon cleavage that may alkylate sensitive residues like tryptophan.[1]
Comparative Biological Activity: A Data-Driven Perspective
While the chemical benefits of asparagine protection in improving synthetic outcomes are well-documented, direct quantitative comparisons of the biological activity of the final, purified peptides are less common in the literature. The following table summarizes the expected impact of asparagine protection on key biological performance indicators, based on the known consequences of the side reactions that are prevented.
| Biological Activity Parameter | Peptide Synthesized with Asn Protection (e.g., Asn(Trt)) | Peptide Synthesized with Unprotected Asn | Rationale for Difference |
| Receptor Binding Affinity (Kd, IC50) | Expected to be higher (lower Kd/IC50) and more consistent. | Potentially lower and more variable due to the presence of impurities like β-cyanoalanine or isoaspartate-containing peptides.[7][8] | The native asparagine side chain is often crucial for specific hydrogen bonding interactions with the receptor. Alterations to this side chain can disrupt these interactions and reduce binding affinity.[7][8] |
| Enzyme Inhibition (Ki, IC50) | Expected to be more potent (lower Ki/IC50) and reflect the true activity of the native peptide. | May exhibit reduced potency due to a mixed population of active and inactive (or less active) peptide species. | The precise geometry of the peptide inhibitor in the enzyme's active site is critical for its inhibitory effect. Structural changes resulting from side reactions can lead to a loss of this complementarity. |
| In vivo Efficacy | Expected to be more predictable and reproducible. | May show reduced or inconsistent efficacy due to the presence of inactive or even antagonistic peptide variants. | The presence of structurally altered peptides can lead to faster clearance, altered biodistribution, or off-target effects, all of which can diminish the desired therapeutic outcome. |
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.
Fmoc-Solid Phase Peptide Synthesis (SPPS) of an Asparagine-Containing Peptide
This protocol describes the manual synthesis of a model peptide using the Fmoc/tBu strategy, highlighting the steps where asparagine protection is relevant.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH or Fmoc-Asn-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For protected asparagine , dissolve Fmoc-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and couple for 2 hours.
-
For unprotected asparagine , dissolve Fmoc-Asn-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and couple for 2 hours. Note that solubility issues may be encountered.[2][4]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group if used).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of the synthesized peptides.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Synthesized peptides (with and without Asn protection)
-
Binding buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the competitor peptide (either the protected or unprotected synthesis product).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous formation of L-isoaspartate and gain of function in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Cost-Effectiveness of Boc-Asn(Xan)-OH versus Alternative Asparagine Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid derivatives is a critical decision that directly impacts yield, purity, and overall project cost. This guide provides a comprehensive cost-effectiveness analysis of Boc-Asn(Xan)-OH in comparison to other commonly used asparagine derivatives, supported by experimental data and detailed protocols to inform your selection process.
The incorporation of asparagine (Asn) into a peptide sequence presents a notorious challenge in solid-phase peptide synthesis (SPPS). The primary culprit is the amide side chain, which is susceptible to dehydration to a nitrile byproduct during the coupling reaction, particularly when using carbodiimide activators. To circumvent this, the side chain is temporarily protected. In Boc-based SPPS, the xanthyl (Xan) and trityl (Trt) groups are the most common choices for asparagine side-chain protection. This guide will focus on a comparative analysis of this compound and Boc-Asn(Trt)-OH, with additional context provided by the widely used Fmoc-Asn(Trt)-OH.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, a synthesis of data from various sources allows for a qualitative and semi-quantitative assessment of the performance of these derivatives. The primary function of both Xan and Trt protecting groups is to prevent the dehydration of the asparagine side chain during coupling. The choice between them often comes down to a balance of cost, stability, and the potential for side reactions.
Key Performance Parameters:
| Parameter | This compound | Boc-Asn(Trt)-OH | Fmoc-Asn(Trt)-OH | Unprotected Boc-Asn-OH |
| Prevention of Side-Chain Dehydration | Effective in preventing nitrile formation, especially with carbodiimide coupling reagents.[1] | Highly effective in preventing nitrile formation, leading to higher purity peptides. | Highly effective in preventing side-chain dehydration. | Prone to significant dehydration, leading to nitrile impurities. |
| Coupling Efficiency | Generally good, with improved solubility over unprotected derivatives. | Good coupling efficiency and increased solubility, contributing to higher yields.[2] | Good coupling efficiency and solubility in standard SPPS solvents.[3] | Can be lower due to poor solubility and side reactions. |
| Deprotection Conditions | The Xan group is labile to trifluoroacetic acid (TFA) and is removed during the standard Boc-deprotection steps.[1] | The Trt group is also acid-labile and is removed during the final cleavage with strong acids like HF or TFMSA. | The Trt group is removed during the final TFA cleavage cocktail. | Not applicable. |
| Potential Side Reactions | Generally considered to have a low propensity for side reactions. | The bulky Trt group can sometimes lead to steric hindrance in certain sequences. | Can be susceptible to aspartimide formation in sensitive sequences during repeated piperidine treatments for Fmoc removal. | High potential for nitrile formation. |
Cost-Effectiveness Analysis
A crucial aspect of selecting a protected asparagine derivative is the overall cost-effectiveness, which encompasses not only the initial purchase price but also the impact on the overall yield and purity of the final peptide. Higher-priced derivatives that lead to significantly higher yields and purity can be more cost-effective in the long run by reducing the need for extensive purification and minimizing failed syntheses.
| Derivative | Price Range (per gram) | Key Cost-Effectiveness Considerations |
| This compound | ~$2.80 - $8.72 | Offers a good balance of performance and cost. It effectively prevents side-chain dehydration at a moderate price point. |
| Boc-Asn(Trt)-OH | ~$11.00 - $7.25 | While having a higher initial cost, the potential for higher purity and yield can offset this by reducing downstream purification costs.[4][5] |
| Fmoc-Asn(Trt)-OH | ~$1.00 - $9.56 | Widely used in Fmoc-SPPS, its cost-effectiveness is well-established for this methodology, offering high purity.[1][3][6][7][8] |
| Boc-Asn-OH | ~$2.33 | The lowest initial cost, but the high risk of side reactions and subsequent purification challenges often make it the least cost-effective option for complex peptides.[9] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
To provide a framework for a comparative study, the following are detailed methodologies for key experiments.
Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a short model peptide containing asparagine to compare the performance of different Asn derivatives.
1. Resin Preparation:
- Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a fritted syringe.
- Wash the resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF, 3 x 10 mL).
2. First Amino Acid Coupling (Example: Boc-Gly-OH):
- Dissolve Boc-Gly-OH (2 mmol) and HBTU (1.9 mmol) in DMF (5 mL).
- Add N,N-diisopropylethylamine (DIEA) (4 mmol) to the solution.
- Add the activation mixture to the swollen resin and shake for 2 hours at room temperature.
- Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
- Dry the resin under vacuum.
3. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
- Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
4. Asparagine Coupling (Comparative Step):
- For each derivative (this compound, Boc-Asn(Trt)-OH, and unprotected Boc-Asn-OH):
- Dissolve the respective Boc-Asn derivative (2 mmol) and HBTU (1.9 mmol) in DMF (5 mL).
- Add DIEA (4 mmol) to the solution.
- Add the activation mixture to the deprotected resin and shake for 2 hours.
- Wash the resin as described in step 2.
5. Subsequent Amino Acid Couplings and Final Cleavage:
- Continue the synthesis cycle of deprotection and coupling for the remaining amino acids in the model peptide sequence.
- After the final coupling, wash the resin and dry it.
- Cleave the peptide from the resin using a cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Purity and Yield Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details the analysis of the crude peptides synthesized in Protocol 1.
1. Sample Preparation:
- Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
- Compare the purity results from the syntheses using the different asparagine derivatives.
- Determine the yield by comparing the amount of purified peptide to the theoretical yield based on the initial resin loading.
Mandatory Visualizations
Experimental Workflow for Comparative SPPS
Caption: Comparative workflow for SPPS using different asparagine derivatives.
Asparagine-Linked Glycosylation Pathway
Asparagine residues are crucial for certain post-translational modifications, most notably N-linked glycosylation, a critical process for protein folding, stability, and function.[10][11] The synthesis of glycopeptides often requires specialized protecting group strategies to accommodate the sensitive glycan moieties.
References
- 1. shop.altabioscience.com [shop.altabioscience.com]
- 2. Boc-Asn(Trt)-OH Novabiochem 132388-68-2 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 7. lifetein.com [lifetein.com]
- 8. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 9. Boc-Asn-OH ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Boc-Asn(Xan)-OH
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Boc-Asn(Xan)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not consistently available, information from supplier documentation indicates that it is a combustible solid. General safety protocols for handling solid chemical reagents should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields. |
| Skin Protection | Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory. |
| Respiratory Protection | If there is a risk of generating dust, use a NIOSH-approved respirator. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical in the general trash or down the drain. [2]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Solid Waste: Collect all solid this compound waste in a designated, sealable, and clearly labeled waste container. Ensure the container is compatible with the chemical.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container labeled as "Contaminated Solid Waste" with the chemical name specified.[2]
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a labeled, sealed, and compatible liquid waste container. Do not mix with other waste streams unless permitted by your institution's guidelines.[2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-α-t-Boc-N-β-xanthyl-L-asparagine".
-
Indicate the approximate quantity of the waste.
-
If in solution, list all solvents and their approximate concentrations.
-
Attach any hazard symbols as required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[1] This area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[1]
-
Provide them with all necessary information about the waste, as indicated on the label.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. Retain all documentation provided by the waste disposal vendor.[2]
-
Spill Management
In the event of a spill, the following procedures should be implemented immediately:
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a labeled, sealable container.
-
Clean the spill area with a damp cloth or paper towel and place the cleaning materials in the contaminated waste container.
-
Seal and label the container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team.[2]
-
Ensure the area is well-ventilated.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Asn(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Boc-Asn(Xan)-OH.
This document provides crucial safety and logistical information for the proper handling of N-α-(tert-Butoxycarbonyl)-N-γ-xanthyl-L-asparagine (this compound). Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling large quantities or if dust cannot be controlled. | Minimizes inhalation of fine powder. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its use in experimental procedures.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Handling and Preparation
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration at 2-8°C is recommended.
-
Preparation for Use : Before opening, allow the container to warm to room temperature to prevent condensation.[1][2] All handling of the powdered compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Weighing and Transfer : Use appropriate, clean tools (e.g., spatulas, weigh boats) to handle the material. Avoid creating dust clouds.
-
Dissolution : When dissolving the compound, add the solvent to the solid slowly and stir gently to prevent splashing.
Disposal Plan
As this compound is a protected amino acid, it is generally not considered a hazardous substance for disposal purposes.[3] However, always adhere to local, state, and federal regulations for chemical waste disposal.
Recommended Disposal Procedure:
-
Small Quantities : For small quantities, disposal in the regular trash may be permissible, provided the material is securely contained and labeled.[5][6]
-
Large Quantities : For larger amounts, consult your institution's environmental health and safety (EHS) office for guidance.
-
Empty Containers : Empty containers should be thoroughly rinsed before being discarded.
By implementing these safety and handling protocols, you can minimize risks and ensure the safe and effective use of this compound in your research endeavors.
References
- 1. peptide.com [peptide.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
